molecular formula C6H7Cl2FN2 B151474 3-Chloro-2-fluorophenylhydrazine hydrochloride CAS No. 517920-75-1

3-Chloro-2-fluorophenylhydrazine hydrochloride

Cat. No.: B151474
CAS No.: 517920-75-1
M. Wt: 197.03 g/mol
InChI Key: TWYLYPMRIHFEQN-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorophenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2FN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-chloro-2-fluorophenyl)hydrazine;hydrochloride
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InChI

InChI=1S/C6H6ClFN2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYLYPMRIHFEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648649
Record name (3-Chloro-2-fluorophenyl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

517920-75-1
Record name Hydrazine, (3-chloro-2-fluorophenyl)-, hydrochloride (1:1)
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Record name (3-Chloro-2-fluorophenyl)hydrazine--hydrogen chloride (1/1)
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Record name (3-chloro-2-fluorophenyl)hydrazine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-2-fluorophenylhydrazine hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development who may utilize this compound as a key starting material or intermediate in the synthesis of novel therapeutic agents.

Core Physical and Chemical Properties

This compound is a substituted phenylhydrazine derivative that serves as a valuable building block in organic synthesis, particularly in the construction of indole ring systems found in many biologically active molecules. A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₆ClFN₂ · HCl[1]
Molecular Weight 197.04 g/mol [2]
Appearance White solid crystalline powder[1]
Melting Point Approximately 160-165 °C[1]
Solubility Soluble in water; insoluble in non-polar solvents like petroleum ether and ether.[1]

Experimental Protocols

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range constitutes the melting point.

Solubility Assessment

The solubility of a hydrochloride salt is a critical parameter in drug development, influencing its formulation and bioavailability. A common method for determining solubility is the shake-flask method.

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Conical flasks with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, various buffers) in a conical flask.

  • The flask is sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, the suspension is allowed to settle, and a sample is withdrawn and centrifuged to separate the undissolved solid.

  • The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

  • This process is repeated with different solvents to determine the solubility profile.

Synthesis and Application in Drug Discovery

This compound is a key precursor in the synthesis of various heterocyclic compounds, most notably indoles, via the Fischer indole synthesis. This reaction is a cornerstone in the development of numerous pharmaceuticals.

General Synthesis of this compound

A common laboratory-scale synthesis involves a two-step process starting from 3-chloro-2-fluoroaniline.[1]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction and Acidification 3-Chloro-2-fluoroaniline 3-Chloro-2-fluoroaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Chloro-2-fluoroaniline->Diazonium Salt Intermediate   NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazonium Salt Intermediate Hydrazine Intermediate Hydrazine Intermediate Diazonium Salt Intermediate->Hydrazine Intermediate Reducing Agent Reducing Agent Reducing Agent->Hydrazine Intermediate Final Product 3-Chloro-2-fluorophenylhydrazine hydrochloride Hydrazine Intermediate->Final Product HCl_acid HCl HCl_acid->Final Product G Start 3-Chloro-2-fluorophenylhydrazine hydrochloride Hydrazone Formation of Phenylhydrazone Intermediate Start->Hydrazone Ketone Ketone/Aldehyde (e.g., Cyclohexanone derivative) Ketone->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid catalyst Cyclization Cyclization and Ammonia Elimination Rearrangement->Cyclization Indole Substituted Indole Product (e.g., Kinase Inhibitor Precursor) Cyclization->Indole BioActivity Biological Activity (e.g., Kinase Inhibition) Indole->BioActivity

References

An In-depth Technical Guide to 3-Chloro-2-fluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

This compound is a substituted phenylhydrazine salt. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its reactivity and the properties of its downstream products.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 517920-75-1[1][2]
Molecular Formula C₆H₇Cl₂FN₂[1][2]
Molecular Weight 197.04 g/mol [1][2]
Appearance White to pink or beige-brown powder[1]
Melting Point 195-200 °C (decomposes)[1]
Solubility Soluble in water[1]

Synthesis

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 3-Chloro-2-fluoroaniline

G start Start: 3-Chloro-2-fluoroaniline step1 Dissolve in concentrated HCl and water start->step1 step2 Cool to 0-5 °C in an ice bath step1->step2 step3 Slowly add aqueous solution of sodium nitrite (NaNO2) step2->step3 step4 Stir for 30-60 minutes at 0-5 °C step3->step4 intermediate Intermediate: 3-Chloro-2-fluorobenzenediazonium chloride solution step4->intermediate

Figure 2: Workflow for the diazotization of 3-Chloro-2-fluoroaniline.

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-2-fluoroaniline.

  • Add a mixture of concentrated hydrochloric acid and water, and stir until the aniline salt is fully dissolved.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of 3-chloro-2-fluorobenzenediazonium chloride is used directly in the next step.

Step 2: Reduction of the Diazonium Salt

G start Start: 3-Chloro-2-fluorobenzenediazonium chloride solution step1 Prepare a solution of stannous chloride (SnCl2) in concentrated HCl start->step1 step2 Cool the SnCl2 solution to 0-5 °C step1->step2 step3 Slowly add the diazonium salt solution to the SnCl2 solution step2->step3 step4 Stir at room temperature for several hours step3->step4 step5 Collect the precipitate by filtration step4->step5 step6 Wash the solid with a cold, non-polar solvent step5->step6 step7 Dry under vacuum step6->step7 end End Product: this compound step7->end G cluster_pathway Hypothesized Signaling Pathway Inhibition ligand Pyrazole Derivative receptor Kinase Receptor (e.g., VEGFR, PDGFR) ligand->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Angiogenesis erk->proliferation

References

Synthesis of 3-Chloro-2-fluorophenylhydrazine hydrochloride from 3-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in pharmaceutical and agrochemical research, from 3-chloro-2-fluoroaniline. The described synthesis is a robust two-step process involving diazotization of the aniline precursor followed by reduction of the resulting diazonium salt. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid in laboratory-scale production.

Overview of the Synthetic Pathway

The conversion of 3-chloro-2-fluoroaniline to this compound proceeds via two primary chemical transformations:

  • Diazotization: The primary aromatic amine, 3-chloro-2-fluoroaniline, is reacted with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding 3-chloro-2-fluorobenzenediazonium chloride salt.[1][2][3] This intermediate is highly reactive and is typically used immediately in the subsequent step without isolation.[3]

  • Reduction: The diazonium salt is then reduced to the desired phenylhydrazine derivative. Various reducing agents can be employed for this transformation, with stannous chloride in the presence of hydrochloric acid being a common and effective choice.[4][5] Other reducing systems, such as sodium sulfite or sodium bisulfite, can also be utilized.[1][6] The final product is isolated as its hydrochloride salt, which often improves stability and ease of handling.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a closely related isomer, (4-chloro-2-fluorophenyl)hydrazine hydrochloride. This data provides a benchmark for the expected yield and purity of the target compound, this compound.

ParameterValueReference
Purity 97.2%[7]
Yield 97.2%[7]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of substituted phenylhydrazines.[4][5] Researchers should conduct a thorough risk assessment prior to performing any experimental work.

Materials and Equipment
  • Reactants: 3-chloro-2-fluoroaniline, Sodium nitrite (NaNO₂), Concentrated hydrochloric acid (HCl), Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Solvents: Deionized water, Ethanol

  • Equipment: Jacketed reaction vessel with overhead stirrer, Thermometer, Dropping funnel, Beaker, Buchner funnel, Filtration flask, pH meter/paper, Ice bath.

Step-by-Step Synthesis Protocol

Step 1: Diazotization of 3-chloro-2-fluoroaniline

  • In a jacketed reaction vessel equipped with an overhead stirrer and a thermometer, prepare a solution of concentrated hydrochloric acid in deionized water.

  • Cool the acidic solution to 0-5 °C using an ice bath.

  • Slowly add 3-chloro-2-fluoroaniline to the cold acid solution with continuous stirring to form a fine slurry of the aniline hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry via a dropping funnel, maintaining the internal temperature between 0 °C and 5 °C. The rate of addition should be controlled to prevent a rise in temperature due to the exothermic nature of the reaction.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the 3-chloro-2-fluorobenzenediazonium chloride solution. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Reduction of the Diazonium Salt and Isolation of the Product

  • In a separate large reaction vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature of the reduction mixture is maintained below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. The this compound will precipitate out of the solution as a solid.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified this compound product under vacuum at a low temperature to a constant weight.

Visualizations

Synthetic Pathway

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3-chloro-2-fluoroaniline 3-chloro-2-fluoroaniline 3-chloro-2-fluorobenzenediazonium chloride 3-chloro-2-fluorobenzenediazonium chloride 3-chloro-2-fluoroaniline->3-chloro-2-fluorobenzenediazonium chloride 1. NaNO2, HCl 2. 0-5 °C This compound This compound 3-chloro-2-fluorobenzenediazonium chloride->this compound 1. SnCl2, HCl 2. <10 °C

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction & Isolation A Prepare cold HCl solution B Add 3-chloro-2-fluoroaniline A->B D Dropwise addition of NaNO2 solution at 0-5 °C B->D C Prepare NaNO2 solution C->D E Stir for 30-60 min at 0-5 °C D->E G Add diazonium salt solution at <10 °C E->G Transfer diazonium salt solution F Prepare cold SnCl2/HCl solution F->G H Stir for 1-2 hours G->H I Vacuum filtration H->I J Wash with cold brine I->J K Recrystallization (optional) J->K L Dry under vacuum K->L

Caption: Workflow diagram for the synthesis of this compound.

References

Technical Guide: Properties and Applications of (3-Chloro-2-fluorophenyl)hydrazine hydrochloride (CAS 517920-75-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-2-fluorophenyl)hydrazine hydrochloride, identified by CAS number 517920-75-1, is a substituted phenylhydrazine derivative that serves as a critical intermediate in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the properties, synthesis applications, and biological relevance of molecules derived from this precursor, with a focus on experimental details to support research and development endeavors.

Chemical and Physical Properties

The fundamental properties of (3-Chloro-2-fluorophenyl)hydrazine hydrochloride are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 517920-75-1
IUPAC Name (3-chloro-2-fluorophenyl)hydrazine hydrochloride
Synonyms 2-Fluoro-3-chlorophenylhydrazine hydrochloride, 1-(3-chloro-2-fluorophenyl)hydrazine hydrochloride
Molecular Formula C₆H₇Cl₂FN₂
Molecular Weight 197.04 g/mol
Appearance White to off-white solid[1]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1]

Applications in Organic Synthesis

(3-Chloro-2-fluorophenyl)hydrazine hydrochloride is a key precursor in the synthesis of complex heterocyclic structures, most notably indole and pyrazole derivatives. These scaffolds are of high interest in drug discovery due to their prevalence in biologically active molecules.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. (3-Chloro-2-fluorophenyl)hydrazine hydrochloride is an ideal substrate for creating indoles with specific substitutions on the benzene ring, which can significantly influence their pharmacological properties.

This protocol outlines the synthesis of a tetracyclic indole derivative, a core structure in compounds targeting serotonin receptors.[2]

Step A: Hydrazine Formation

  • This step is assumed to have been carried out to produce the starting material, (3-Chloro-2-fluorophenyl)hydrazine hydrochloride.

Step B: Cyclization

  • A solution of (3-chloro-2-fluorophenyl)hydrazine hydrochloride (3.35 g, 17.0 mmol) and 4-piperidone hydrochloride monohydrate (2.6 g, 17.0 mmol) is prepared in isopropanol (50.0 mL).

  • The reaction mixture is stirred at 20°C.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, a substituted tetrahydro-1H-pyrido[4,3-b]indole, is isolated.

Note: The patent provides a general scheme, and further optimization of reaction time and purification methods may be required.

G cluster_synthesis Fischer Indole Synthesis Workflow Start (3-Chloro-2-fluorophenyl)hydrazine hydrochloride (CAS 517920-75-1) Reaction Stirring at 20°C Start->Reaction Reagent 4-Piperidone hydrochloride monohydrate Reagent->Reaction Solvent Isopropanol Solvent->Reaction Product Substituted Tetrahydro-1H-pyrido[4,3-b]indole Reaction->Product

Fischer Indole Synthesis Workflow
Pyrazole Synthesis

Substituted pyrazoles are another class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. (3-Chloro-2-fluorophenyl)hydrazine hydrochloride can be used in condensation reactions to form the pyrazole ring.

This protocol details the synthesis of a substituted pyrazole that can serve as a precursor for more complex molecules, such as Factor XIa inhibitors.[3]

  • A suspension of (3-chloro-2-fluorophenyl)hydrazine hydrochloride (0.500 g, 2.54 mmol), (E)-ethyl 2-cyano-3-ethoxyacrylate (0.472 g, 2.79 mmol), and triethylamine (0.707 mL, 5.08 mmol) is prepared in ethanol (2.54 mL).

  • The reaction mixture is heated to 85°C.

  • The reaction is monitored, and after 4.5 hours, it is stopped and cooled to room temperature.

  • The product, Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate, is then isolated and purified.

G cluster_synthesis Pyrazole Synthesis Workflow Start (3-Chloro-2-fluorophenyl)hydrazine hydrochloride (CAS 517920-75-1) Reaction Heating at 85°C for 4.5h Start->Reaction Reagent1 (E)-ethyl 2-cyano-3-ethoxyacrylate Reagent1->Reaction Reagent2 Triethylamine Reagent2->Reaction Solvent Ethanol Solvent->Reaction Product Ethyl 5-amino-1-(3-chloro-2-fluorophenyl) -1H-pyrazole-4-carboxylate Reaction->Product

Pyrazole Synthesis Workflow

Biological Significance and Experimental Evaluation

Derivatives of (3-Chloro-2-fluorophenyl)hydrazine hydrochloride have been investigated for their potential as therapeutic agents targeting a variety of biological pathways.

Serotonin Receptor Modulation

Substituted tetrahydro-1H-pyrido[4,3-b]indoles, synthesized from the title compound, are known to interact with serotonin receptors and have potential applications in treating disorders related to this system.[2]

This assay is used to assess the effect of compounds on food consumption, a behavior modulated by the serotonin system.[4]

  • Animal Model: Fischer 344 rats are used.

  • Training: The rats are trained on a fixed ratio three (FR3) response paradigm, where they must press a bar three consecutive times to receive a food pellet.

  • Dosing: The test compound is administered orally to the rats.

  • Monitoring: The number of bar presses is monitored electronically throughout the dark cycle, which is the most active feeding period for rats.

  • Analysis: A reduction in the number of bar presses compared to a control group indicates that the compound may reduce food consumption.

Factor XIa Inhibition

Pyrazole derivatives synthesized from (3-Chloro-2-fluorophenyl)hydrazine hydrochloride have been explored as inhibitors of Factor XIa, a key enzyme in the coagulation cascade, making them potential anticoagulant agents for the treatment of thromboembolic disorders.[3]

A typical in vitro assay to measure the inhibition of Factor XIa would involve the following steps:

  • Reagents: Human Factor XIa, a fluorogenic or chromogenic substrate for Factor XIa, and a suitable buffer (e.g., Tris-HCl with salts and a carrier protein).

  • Procedure: a. The test compound is serially diluted in the assay buffer. b. A fixed concentration of Factor XIa is incubated with the various concentrations of the test compound for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). c. The enzymatic reaction is initiated by the addition of the fluorogenic or chromogenic substrate. d. The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance.

  • Data Analysis: The rate of reaction at each compound concentration is compared to the rate of the uninhibited enzyme. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) is then calculated.

Autotaxin Inhibition

Compounds derived from (3-Chloro-2-fluorophenyl)hydrazine hydrochloride have also been investigated as inhibitors of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA).[1] LPA is a signaling molecule implicated in various pathological processes, including cancer and inflammation.

An assay to determine the inhibitory activity of a compound against autotaxin would typically follow these steps:

  • Reagents: Recombinant human autotaxin, a substrate such as lysophosphatidylcholine (LPC), and a detection reagent to quantify the product (e.g., choline, which can be measured using a choline oxidase-coupled reaction).

  • Procedure: a. The test compound is prepared in a series of dilutions. b. Autotaxin and the test compound are pre-incubated in an appropriate assay buffer. c. The enzymatic reaction is started by adding the LPC substrate. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., colorimetric or fluorometric).

  • Data Analysis: The activity of autotaxin in the presence of the inhibitor is compared to the activity of the enzyme alone. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.

Conclusion

(3-Chloro-2-fluorophenyl)hydrazine hydrochloride (CAS 517920-75-1) is a versatile and valuable building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. Its utility in the Fischer indole synthesis and pyrazole formation allows for the creation of diverse molecular scaffolds that can be further elaborated to target a range of biological pathways. The detailed experimental protocols provided in this guide for both the synthesis and biological evaluation of derived compounds are intended to facilitate further research and development in this promising area of medicinal chemistry. As with all chemical research, appropriate safety precautions should be taken when handling this compound and its derivatives.

References

Purity Analysis of 3-Chloro-2-fluorophenylhydrazine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for the purity analysis of 3-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines potential impurities, and details analytical techniques for their identification and quantification, and offers protocols to ensure the quality and consistency of this critical raw material.

Introduction

This compound (C₆H₆ClFN₂·HCl) is a substituted phenylhydrazine derivative increasingly utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The purity of this starting material is paramount, as impurities can directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details a multi-faceted approach to purity analysis, incorporating chromatographic and spectroscopic techniques to provide a comprehensive impurity profile.

Potential Impurities

The impurity profile of this compound can be influenced by the synthetic route and storage conditions. Common impurities may include starting materials, intermediates, by-products of the manufacturing process, and degradation products. A typical synthesis involves the diazotization of 3-chloro-2-fluoroaniline followed by reduction.

Potential Process-Related Impurities:

  • Starting Material: 3-Chloro-2-fluoroaniline

  • Positional Isomers: Isomers of this compound (e.g., 2-Chloro-3-fluorophenylhydrazine hydrochloride, 4-Chloro-2-fluorophenylhydrazine hydrochloride) which can arise from impurities in the aniline starting material.

  • By-products: Compounds formed from incomplete reactions or side reactions during the diazotization or reduction steps.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Potential Degradation Products:

  • Oxidation products

  • Hydrolysis products

A logical diagram illustrating a hypothetical impurity profile is presented below.

Hypothetical Impurity Profile of this compound cluster_main This compound cluster_impurities Potential Impurities main_compound 3-Chloro-2-fluorophenylhydrazine hydrochloride starting_material 3-Chloro-2-fluoroaniline (Starting Material) main_compound->starting_material Residual positional_isomers Positional Isomers main_compound->positional_isomers Isomeric Impurities by_products Reaction By-products main_compound->by_products Process-Related degradation_products Degradation Products main_compound->degradation_products Storage/Stress Related

Caption: Hypothetical Impurity Profile

Analytical Methodologies for Purity Assessment

A combination of analytical techniques is recommended for a thorough purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a powerful technique for the separation and quantification of the main component and its organic impurities. A well-developed HPLC method can effectively separate positional isomers and other related substances.

Experimental Protocol: HPLC Purity Determination

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of approximately 1 mg/mL.

Data Presentation: Example HPLC Purity Data

CompoundRetention Time (min)Area (%)Specification
3-Chloro-2-fluorophenylhydrazine HCl12.599.5≥ 99.0%
Impurity A (Positional Isomer)11.80.15≤ 0.2%
Impurity B (Starting Material)8.20.10≤ 0.15%
Unknown Impurity 114.10.08≤ 0.1%
Unknown Impurity 215.30.05≤ 0.1%
Total Impurities 0.38 ≤ 1.0%

The following diagram illustrates a general workflow for HPLC analysis.

General Workflow for HPLC Purity Analysis sample_prep Sample Preparation (1 mg/mL in Diluent) hplc_analysis HPLC Analysis (Gradient Elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 240 nm) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration and Area % Calculation) data_acquisition->data_processing result_reporting Result Reporting (Purity and Impurity Profile) data_processing->result_reporting

Key intermediates in the synthesis of 3-Chloro-2-fluorophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluorophenylhydrazine Hydrochloride: Key Intermediates and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway to this compound, a crucial building block in pharmaceutical research and development. This document details the key intermediates, presents quantitative data for each synthetic step, and offers detailed experimental protocols. A logical workflow of the synthesis is also provided through a Graphviz diagram.

The synthesis of this compound is a multi-step process that begins with the fluorination of a dichloronitrobenzene derivative, followed by reduction of the nitro group to an aniline, and finally, conversion of the aniline to the target phenylhydrazine hydrochloride. Careful control of reaction conditions is critical to ensure high yield and purity of the final product.

Key Intermediates and Synthesis Pathway

The primary synthetic route involves two key intermediates:

  • 3-Chloro-2-fluoronitrobenzene

  • 3-Chloro-2-fluoroaniline

The overall transformation can be visualized as follows:

Synthesis_Pathway A 2,3-Dichloronitrobenzene B 3-Chloro-2-fluoronitrobenzene A->B KF, Tetramethylammonium chloride 165±5°C, 8h C 3-Chloro-2-fluoroaniline B->C Hydrogenation (e.g., Raney Nickel or Pt/C) Methanol/Water D 3-Chloro-2-fluorophenyl diazonium salt C->D NaNO₂, HCl 0-5°C E 3-Chloro-2-fluorophenylhydrazine D->E Reduction (e.g., SnCl₂ or Na₂SO₃) F 3-Chloro-2-fluorophenylhydrazine hydrochloride E->F HCl

Figure 1: Synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical yields and purity for each key step in the synthesis.

StepReactantProductCatalyst/ReagentYieldPurityReference
1. Fluorination2,3-Dichloronitrobenzene3-Chloro-2-fluoronitrobenzeneKF, (CH₃)₄NCl87.6%99.6%[1]
2. Reduction3-Chloro-2-fluoronitrobenzene3-Chloro-2-fluoroanilinePt/C, H₂>94%>99.5%[2]
3. Diazotization & Reduction to Hydrazine3-Chloro-2-fluoroanilineThis compoundNaNO₂/HCl, then SnCl₂~75%N/A[3]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-fluoronitrobenzene

This procedure details the nucleophilic aromatic substitution of a chlorine atom with fluorine.

Materials:

  • 2,3-Dichloronitrobenzene (500 g, 2.08 mol)

  • Potassium fluoride (KF) (112 g, 1.93 mol)

  • Tetramethylammonium chloride (6.6 g, 0.06 mol)

  • Four-necked flask equipped with a stirrer, thermometer, and condenser

Procedure:

  • Add 500 g of 2,3-dichloronitrobenzene to the four-necked flask and heat to 140°C.

  • Add 112 g of potassium fluoride to the reaction system and perform vacuum dehydration at 140-150°C for 3 hours.

  • After dehydration, raise the temperature to 140°C and slowly add 6.6 g of tetramethylammonium chloride between 150 and 160°C.

  • Adjust the reaction temperature to 165±5°C and continue the reaction for 8 hours.

  • After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

  • Wash the mixture with deionized water.

  • Separate the organic phase and recover 100 g of unreacted 2,3-dichloronitrobenzene by distillation.

  • The final product, 240 g of 3-chloro-2-fluoronitrobenzene, is obtained with a purity of 99.6% and a yield of 87.6%.[1]

Step 2: Synthesis of 3-Chloro-2-fluoroaniline

This step involves the reduction of the nitro group to an amine.

Materials:

  • 3-Chloro-2-fluoronitrobenzene

  • 1% Platinum on Carbon (Pt/C) catalyst

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • Weigh the 3-chloro-2-fluoronitrobenzene and the 1% Pt/C catalyst in a mass ratio of (200-400):1.[2]

  • Place the reactants in a high-pressure reactor.

  • React for 1-10 hours at a temperature of 50-100°C under a hydrogen atmosphere of 0.1-5 MPa.[2]

  • This process results in a high conversion rate, with a yield of over 94% and purity of over 99.5%.[2]

Alternative Reduction using Raney Nickel: A solution of a similar compound, 3-chloro-2,4-difluoronitrobenzene (0.155 mol), in 70 ml of methanol can be hydrogenated in a reactor with 180 ml of a methanol/water mixture (66/34 by volume) and 300 mg of Raney nickel at 60°C and a constant pressure of 2.2×10⁶ Pa.[4] This method also achieves high yields.

Step 3: Synthesis of this compound

This final step converts the aniline to the corresponding hydrazine hydrochloride through diazotization followed by reduction.[3][5]

Materials:

  • 3-Chloro-2-fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)

Procedure:

  • Diazotization:

    • Dissolve 3-chloro-2-fluoroaniline in concentrated hydrochloric acid and water, then cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.[6]

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).

    • Slowly add the cold diazonium salt solution to the reducing agent solution while stirring vigorously and maintaining a low temperature.

    • After the addition is complete, continue stirring for several hours at room temperature.

  • Isolation and Purification:

    • The resulting precipitate of this compound is collected by filtration.

    • Wash the solid with a small amount of cold water or an appropriate solvent to remove impurities.

    • Dry the product under vacuum.

A similar method involves reacting 3-chloro-2-fluoroaniline with hydrazine in a suitable solvent, followed by acidification to obtain the hydrochloride salt.[5]

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the cited literature for more specific details and safety precautions. The provided protocols are intended for informational purposes and should be adapted and optimized based on laboratory conditions and scale.

References

An In-depth Technical Guide to the Reactivity of the Hydrazine Moiety in 3-Chloro-2-fluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydrazine moiety in 3-Chloro-2-fluorophenylhydrazine hydrochloride, a versatile building block in modern medicinal chemistry. The strategic placement of the chloro and fluoro substituents on the phenyl ring significantly influences the nucleophilicity and reactivity of the hydrazine group, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This document details the key reactions, including the Fischer indole synthesis and pyrazole formation, providing experimental protocols and quantitative data where available. The content is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthetic utility of this important intermediate.

Introduction

This compound is a substituted aromatic hydrazine that has garnered significant interest in the pharmaceutical industry. The hydrazine functional group (-NHNH2) is a potent nucleophile and a key synthon for the construction of various nitrogen-containing heterocycles, which form the core scaffolds of many biologically active molecules. The presence of an electron-withdrawing chlorine atom at the 3-position and a highly electronegative fluorine atom at the 2-position of the phenyl ring modulates the electron density of the hydrazine moiety, thereby influencing its reactivity and the stability of reaction intermediates. This guide explores the characteristic reactions of the hydrazine group in this specific molecule, with a focus on its application in the synthesis of indoles and pyrazoles, two privileged structures in drug discovery.

Core Reactivity of the Hydrazine Moiety

The reactivity of the hydrazine moiety in this compound is primarily centered around the nucleophilic character of the terminal nitrogen atom. This allows it to readily participate in condensation reactions with carbonyl compounds and engage in cyclization reactions to form stable heterocyclic rings.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to yield the indole ring.[1]

The general workflow for the Fischer Indole Synthesis is depicted below:

Fischer_Indole_Synthesis A 3-Chloro-2-fluorophenylhydrazine hydrochloride C Phenylhydrazone Intermediate A->C Condensation (Acid Catalyst) B Ketone or Aldehyde B->C D [3,3]-Sigmatropic Rearrangement C->D Tautomerization E Indole Product D->E Cyclization & Elimination of NH3

Caption: General workflow of the Fischer Indole Synthesis.

  • Hydrazone Formation:

    • Dissolve this compound (1 equivalent) and the desired ketone or aldehyde (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours until the formation of the phenylhydrazone is complete (monitored by TLC).

    • In some cases, the hydrazone precipitates from the solution and can be isolated by filtration. Often, the reaction mixture is carried forward to the next step without isolation.

  • Indolization:

    • To the solution or suspension of the phenylhydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, or Lewis acids like zinc chloride.[1]

    • Heat the reaction mixture to a temperature ranging from 80 °C to 180 °C, depending on the reactivity of the substrates and the catalyst used.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The crude indole product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

To provide an indication of expected yields, data from the Fischer indole synthesis with structurally related substituted phenylhydrazines are presented in the table below. It is important to note that the electronic effects of the 3-chloro and 2-fluoro substituents will influence the actual yields for reactions with the target compound.

Phenylhydrazine DerivativeCarbonyl CompoundProductYield (%)Reference
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,5-TetramethylindolenineHigh[2]
o,p-Nitrophenylhydrazines2-MethylcyclohexanoneNitroindolenines-[2]
PhenylhydrazineHeptan-2-one2-Methyl-3-butylindole38%[3]
PhenylhydrazineMethyl isopropyl ketone2,3,3-Trimethylindolenine91.6%[3]
Pyrazole Synthesis

The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a fundamental and efficient method for the synthesis of pyrazoles.[4] The hydrazine moiety in this compound can react with β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to form substituted pyrazole rings. This reaction typically proceeds via a condensation-cyclization mechanism.

The logical flow for the synthesis of pyrazoles is as follows:

Pyrazole_Synthesis A 3-Chloro-2-fluorophenylhydrazine hydrochloride C Condensation & Cyclization A->C B 1,3-Dicarbonyl Compound B->C D Pyrazole Product C->D

Caption: Logical flow for the synthesis of pyrazoles.

A general protocol for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds can be adapted for this compound.[4]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

    • Add this compound (1 equivalent).

    • Add a catalytic amount of a suitable acid (e.g., hydrochloric acid, sulfuric acid) if the reaction is not conducted in an acidic solvent. The reaction is typically carried out at a pH of 0 to 6.9.[4]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to reflux. The reaction time can vary from a few hours to overnight.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, remove the solvent under reduced pressure.

    • Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

The following table presents yield data for pyrazole synthesis using various substituted hydrazines and dicarbonyl compounds, which can serve as a reference for reactions involving this compound.

Hydrazine Derivative1,3-Dicarbonyl CompoundProductYield (%)Reference
Hydrazine1,1,3,3-TetraethoxypropanePyrazole-[4]
Hydrazine Derivativesβ-DiketoneTwo regioisomers of pyrazole-[2]

Influence of Substituents on Reactivity

The chloro and fluoro substituents on the phenyl ring of this compound play a critical role in modulating the reactivity of the hydrazine moiety.

  • Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups due to their high electronegativity. This reduces the electron density on the phenyl ring and, by extension, on the nitrogen atom attached to the ring (Nα). This decrease in electron density makes the Nα less nucleophilic. Consequently, the terminal nitrogen (Nβ) becomes the primary site of nucleophilic attack. The overall electron-withdrawing nature of the substituted ring can influence the rate of both the initial condensation with carbonyl compounds and the subsequent cyclization steps.

  • Steric Effects: The fluorine atom at the 2-position (ortho to the hydrazine group) can exert a steric hindrance effect, which may influence the approach of bulky reagents to the hydrazine moiety. This steric factor can play a role in the regioselectivity of certain reactions.

A diagram illustrating the electronic influence of the substituents is provided below:

Substituent_Effects cluster_0 3-Chloro-2-fluorophenylhydrazine N1 N2 N1->N2 Nucleophilic Attack Nucleophilic Attack N2->Nucleophilic Attack Ring Phenyl Ring Ring->N1 Cl Cl (3-position) Cl->Ring Electron-withdrawing F F (2-position) F->Ring Electron-withdrawing

Caption: Electronic effects of substituents on the hydrazine moiety.

Applications in Drug Development

The indole and pyrazole scaffolds synthesized from this compound are of significant interest in drug discovery due to their wide range of biological activities.

  • Indole Derivatives: Indole-containing molecules are known to exhibit anticancer, anti-inflammatory, and antiviral properties, among others. The ability to introduce specific substituents on the indole ring via the Fischer synthesis, starting from tailored phenylhydrazines, is a powerful tool for structure-activity relationship (SAR) studies.

  • Pyrazole Derivatives: Pyrazoles are core components of numerous approved drugs, including celecoxib (an anti-inflammatory agent) and various kinase inhibitors used in oncology. The synthetic accessibility of diverse pyrazoles from substituted hydrazines makes them attractive targets for the development of new therapeutic agents.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of medicinally relevant heterocyclic compounds. The hydrazine moiety's inherent nucleophilicity, modulated by the electronic and steric effects of the chloro and fluoro substituents, allows for its effective participation in key synthetic transformations like the Fischer indole synthesis and pyrazole formation. This guide has provided a foundational understanding of its reactivity, along with general experimental protocols that can be adapted for specific synthetic targets. Further exploration and optimization of reaction conditions with this specific reagent are warranted to fully exploit its potential in the development of novel pharmaceutical agents.

References

An In-depth Technical Guide to the Applications of 3-Chloro-2-fluorophenylhydrazine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorophenylhydrazine hydrochloride is a valuable substituted hydrazine derivative primarily employed as a key building block in the synthesis of complex heterocyclic compounds. Its principal application lies in the Fischer indole synthesis, a robust and widely utilized method for constructing the indole nucleus. The strategic placement of chloro and fluoro substituents on the phenyl ring makes this reagent particularly useful for creating indole derivatives with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its role in organic synthesis, focusing on the Fischer indole synthesis, and presents a representative experimental protocol, quantitative data for analogous reactions, and potential applications of the resulting products.

Introduction

Substituted indoles are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and versatile methods for the preparation of these crucial heterocyclic systems.[1] this compound serves as a specialized precursor in this reaction, enabling the synthesis of indoles with a unique 7-chloro-8-fluoro substitution pattern. These halogenated indoles are of significant interest to drug discovery programs due to the often-favorable influence of halogens on pharmacokinetic and pharmacodynamic properties.

Core Application: The Fischer Indole Synthesis

The primary application of this compound is its use in the Fischer indole synthesis to produce 7-chloro-8-fluoro-substituted indoles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of the phenylhydrazine with an aldehyde or a ketone.[1]

General Reaction Scheme

The overall transformation can be depicted as follows:

fischer_indole_synthesis reactant1 3-Chloro-2-fluorophenylhydrazine hydrochloride reagents + reactant1->reagents reactant2 Aldehyde or Ketone (e.g., Ethyl Pyruvate) catalyst Acid Catalyst (e.g., H2SO4, PPA, ZnCl2) reactant2->catalyst product 7-Chloro-8-fluoro-substituted Indole reagents->reactant2 catalyst->product fischer_mechanism start Phenylhydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone enamine Tautomerization to Enamine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Aromatization & Intramolecular Cyclization rearrangement->cyclization product Indole Product + Ammonia cyclization->product experimental_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Indolization cluster_step3 Step 3: Hydrolysis a Mix 3-Chloro-2-fluorophenylhydrazine HCl and Ethyl Pyruvate in Ethanol b Reflux for 2-4h a->b c Evaporate Solvent b->c d Add PPA/H3PO4 to crude hydrazone c->d e Heat to 70-110°C for 2-6h d->e f Quench with ice, neutralize, and filter e->f g Suspend crude ester in EtOH/NaOH(aq) f->g h Reflux until complete g->h i Acidify, filter, and dry product h->i

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds with 3-Chloro-2-fluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pyrazole and indole derivatives using 3-Chloro-2-fluorophenylhydrazine hydrochloride as a key starting material. The synthesized heterocyclic compounds, particularly those bearing fluorine and chlorine atoms, are of significant interest in medicinal chemistry due to their potential as antimicrobial and antifungal agents. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.

Synthesis of 1-(3-Chloro-2-fluorophenyl)-3,5-disubstituted-1H-pyrazoles

The Knorr pyrazole synthesis and related condensations are versatile methods for the preparation of pyrazoles from β-dicarbonyl compounds and hydrazines. This protocol describes the synthesis of 1-(3-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole and 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazol-3-ol.

Experimental Protocol: Synthesis of 1-(3-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole

This procedure details the reaction of this compound with acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL/mmol of hydrazine).

  • To this solution, add acetylacetone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-(3-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole.

Experimental Protocol: Synthesis of 1-(3-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazol-3-ol

This procedure details the reaction of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Sodium Ethoxide

  • Hydrochloric acid (1M)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add this compound (1.0 eq) portion-wise at 0 °C.

  • Stir the mixture for 15 minutes, then add ethyl acetoacetate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol or purified by column chromatography (Dichloromethane/Methanol) to yield pure 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazol-3-ol.

Quantitative Data (Representative)
CompoundReactant 2SolventReaction Time (h)Yield (%)Melting Point (°C)
1-(3-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazoleAcetylacetoneAcetic Acid385-9578-82
1-(3-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazol-3-olEthyl AcetoacetateEthanol780-90155-160

Note: Yields and melting points are representative and may vary based on experimental conditions and scale.

Synthesis of 4-Chloro-5-fluoro-2,3-disubstituted-1H-indoles

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.

Experimental Protocol: Synthesis of 4-Chloro-5-fluoro-2,3-dimethyl-1H-indole

This procedure details the Fischer indole synthesis using this compound and butan-2-one.

Materials:

  • This compound

  • Butan-2-one (Methyl Ethyl Ketone)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in toluene.

  • Add butan-2-one (1.2 eq) and stir the mixture at room temperature for 30 minutes to form the hydrazone.

  • Add the acid catalyst, such as polyphosphoric acid (10 eq by weight) or anhydrous zinc chloride (2.0 eq).

  • Heat the reaction mixture to 80-100 °C for 2-5 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and quench by carefully adding ice-water.

  • Basify the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl acetate) to obtain 4-chloro-5-fluoro-2,3-dimethyl-1H-indole.

Quantitative Data (Representative)
CompoundKetoneCatalystReaction Time (h)Yield (%)Melting Point (°C)
4-Chloro-5-fluoro-2,3-dimethyl-1H-indoleButan-2-onePPA470-85110-115
7-Chloro-8-fluoro-1,2,3,4-tetrahydrocarbazoleCyclohexanoneAcetic Acid575-90130-135

Note: Yields and melting points are representative and may vary based on experimental conditions and scale.

Potential Biological Activities and Signaling Pathways

Halogenated heterocyclic compounds, particularly those containing pyrazole and indole scaffolds, are known to exhibit a wide range of biological activities. The presence of chloro and fluoro substituents on the phenyl ring of the synthesized compounds may enhance their lipophilicity and ability to interact with biological targets.

Antimicrobial and Antifungal Activity

Derivatives of pyrazole and indole are known to possess significant antibacterial and antifungal properties.[1] The mechanism of action for many antimicrobial azoles involves the inhibition of enzymes crucial for microbial survival, such as lanosterol 14α-demethylase in fungi, which is a key enzyme in the ergosterol biosynthesis pathway. Disruption of this pathway leads to a compromised cell membrane and ultimately cell death. Indole derivatives can exhibit antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with bacterial signaling pathways.[2][3]

Signaling Pathway Visualization

The following diagram illustrates a generalized mechanism of action for azole antifungals, which could be a potential pathway for the novel pyrazole derivatives.

Antifungal_Mechanism Pyrazole_Derivative 1-(3-Chloro-2-fluorophenyl) -substituted Pyrazole Lanosterol_14a_demethylase Lanosterol_14a_demethylase Pyrazole_Derivative->Lanosterol_14a_demethylase Binds to Inhibition Inhibition Ergosterol_Biosynthesis Ergosterol_Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes step in Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Substrate Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol_Biosynthesis->Fungal_Cell_Membrane Produces components for Disruption Disruption Inhibition->Lanosterol_14a_demethylase Disruption->Fungal_Cell_Membrane

Caption: Generalized mechanism of azole antifungal agents.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the synthesis of pyrazole and indole derivatives.

Pyrazole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Hydrazine 3-Chloro-2-fluorophenylhydrazine HCl Mixing Mixing in Solvent (e.g., Acetic Acid) Hydrazine->Mixing Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Mixing Reflux Heating under Reflux Mixing->Reflux Quenching Quenching with Water Reflux->Quenching Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 1-(3-Chloro-2-fluorophenyl)- substituted Pyrazole Purification->Final_Product

Caption: General workflow for pyrazole synthesis.

Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Hydrazine 3-Chloro-2-fluorophenylhydrazine HCl Hydrazone_Formation Hydrazone Formation (Toluene, RT) Hydrazine->Hydrazone_Formation Ketone Ketone/Aldehyde (e.g., Butan-2-one) Ketone->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization (e.g., PPA, Heat) Hydrazone_Formation->Cyclization Quenching Quenching with Ice-Water Cyclization->Quenching Basification Basification (NaHCO3) Quenching->Basification Extraction Extraction with Organic Solvent Basification->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 4-Chloro-5-fluoro-1H-indole Derivative Purification->Final_Product

Caption: General workflow for Fischer indole synthesis.

References

The Versatile Role of 3-Chloro-2-fluorophenylhydrazine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Chloro-2-fluorophenylhydrazine hydrochloride has emerged as a critical building block for medicinal chemists, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug efficacy. This application note details the use of this compound in the synthesis of potent kinase inhibitors, providing experimental protocols and biological data for researchers in drug discovery and development.

Application in Kinase Inhibitor Synthesis: ALK5 Inhibitors

A significant application of this compound is in the synthesis of activin-like kinase 5 (ALK5) inhibitors. ALK5, a transforming growth factor-beta (TGF-β) type I receptor, is a key signaling protein implicated in various fibrotic diseases and cancer. Inhibition of ALK5 is a promising therapeutic strategy, and the indole and carbazole scaffolds, readily accessible through the Fischer indole synthesis using substituted phenylhydrazines, have proven to be effective pharmacophores.

Synthesis of 2-amino-8-chloro-7-fluoro-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-carboxamide

A notable example is the synthesis of 2-amino-8-chloro-7-fluoro-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-carboxamide, a potent ALK5 inhibitor. The key step in this synthesis is the Fischer indole synthesis, which involves the reaction of this compound with a suitable ketone to construct the carbazole core.

Experimental Workflow:

G cluster_0 Fischer Indole Synthesis cluster_1 Amide Coupling A 3-Chloro-2-fluorophenylhydrazine hydrochloride C 8-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4- tetrahydrocarbazole-1-carboxylic acid A->C Acetic Acid, Reflux B 4,4-Dimethyl-2-oxocyclohexanecarboxylic acid B->C D Intermediate Carbazole Acid F Target ALK5 Inhibitor D->F Coupling Agents (e.g., HATU, DIPEA) E Dimethylamine E->F TGF_beta_signaling cluster_0 TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Complexes with Nucleus Nucleus SMAD4->Nucleus Translocates to Gene Gene Transcription (Fibrosis, etc.) Nucleus->Gene Inhibitor Target Inhibitor Inhibitor->ALK5 Inhibits

Application Notes and Protocols: Preparation and Evaluation of Biologically Active Phenylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazones are a versatile class of organic compounds characterized by the C=N-NH- moiety, formed by the condensation of phenylhydrazine with aldehydes or ketones. This structural motif imparts a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. Phenylhydrazone derivatives have demonstrated significant potential as anticancer, antibacterial, antifungal, and antioxidant agents. Their therapeutic efficacy often stems from their ability to interact with various biological targets, including enzymes and signaling pathways crucial for cell survival and proliferation. These notes provide detailed protocols for the synthesis and biological evaluation of phenylhydrazone derivatives, along with a summary of their quantitative biological data and an overview of their mechanisms of action.

Data Presentation

Table 1: Anticancer Activity of Phenylhydrazone Derivatives
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
5m HepG2Not specified (potential agent)Not specified[1]
9k HT-2914.3c-Met inhibitor[2]
MCF-74.7c-Met inhibitor[2]
MOLT-41.7c-Met inhibitor[2]
Penzonemycin A (1) SF-268, MCF-7, A549, HepG-230.44 - 61.92Not specified
Compound 20 HL-600.26 (GI50)EGFR and HER2 inhibition[3]
Compound 16 Not specified0.2 (EGFR), 0.13 (HER2)EGFR and HER2 inhibition[3]
Compound 9 Not specified2.97 (COX-2)COX-2 inhibition[3]
Compound 17 SH-SY5Y, Kelly, MDA-MB-231, MCF-7Micromolar potencyG1 cell cycle arrest
Compound 22 Neuroblastoma cellsMicromolar potencyG1 cell cycle arrest, p27kip1 upregulation
Table 2: Antibacterial Activity of Phenylhydrazone Derivatives
Compound IDBacterial StrainMIC (µg/mL)Mechanism of ActionReference
5h Methicillin-resistant Staphylococcus aureus (MRSA)7.81Not specified[1]
Isatin-phenylhydrazone derivatives Bacillus subtilis100 (for compound 40)DNA gyrase inhibition[1]
Psoralen derivatives (119, 120) Staphylococcus aureus ATCC 147750.39DNA gyrase inhibition[1]
MRSA ATCC 335910.78DNA gyrase inhibition[1]
3k Staphylococcus aureus DNA gyrase0.15 (IC50)DNA gyrase inhibition[2]
Bacillus subtilis DNA gyrase0.25 (IC50)DNA gyrase inhibition[2]
6e Escherichia coli0.0113 (µmol/mL)DNA gyrase and Lanosterol 14-α demethylase inhibition[3]
CSB-18 Staphylococcus aureusNot specified (25 mm inhibition zone)Not specified
PYO12 Staphylococcus aureus1Cell wall synthesis inhibition (Lipid II binding)[4]
9m Staphylococcus aureus0.5Not specified[5]
Escherichia coli1Not specified[5]
Table 3: Antifungal Activity of Phenylhydrazone Derivatives
Compound IDFungal StrainEC50 (mg/L or µg/mL)Mechanism of ActionReference
5H1 Rhizoctonia solani1.91 mg/LNot specified
6f Rhizoctonia solani1.20 µg/mLNot specified
Magnaporthe oryzae1.85 µg/mLNot specified
5p Rhizoctonia solani0.18 µg/mLNot specified[6]
Sclerotinia sclerotiorum2.28 µg/mLNot specified[6]
Fusarium graminearum1.01 µg/mLNot specified[6]
Phytophthora capsici1.85 µg/mLNot specified[6]
A11 Candida albicans SC53141.9 µg/mL (MIC80)Not specified
6e Candida albicans0.0113 (µmol/mL)DNA gyrase and Lanosterol 14-α demethylase inhibition[3]

Experimental Protocols

Protocol 1: General Synthesis of Phenylhydrazone Derivatives

This protocol describes a general method for the synthesis of phenylhydrazone derivatives via the condensation of a substituted phenylhydrazine with a carbonyl compound (aldehyde or ketone).

Materials:

  • Substituted phenylhydrazine

  • Aldehyde or ketone

  • Anhydrous ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of the substituted phenylhydrazine and the corresponding aldehyde or ketone in anhydrous ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (typically 65-80 °C) with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-10 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Wash the collected solid with cold ethanol or another suitable solvent to remove unreacted starting materials.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain the pure phenylhydrazone derivative.

  • Dry the purified product in a desiccator.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of phenylhydrazone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phenylhydrazone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the phenylhydrazone derivatives in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of phenylhydrazone derivatives against bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Phenylhydrazone derivatives (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37 °C)

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the phenylhydrazone derivatives in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.

  • Add 100 µL of the standardized bacterial suspension to each well containing the test compounds.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). Also, include a standard antibiotic as a reference.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

  • To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from the wells showing no visible growth onto Mueller-Hinton Agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 4: In Vitro Antifungal Activity Assessment (Mycelium Growth Rate Method)

This protocol details the evaluation of the antifungal activity of phenylhydrazone derivatives against phytopathogenic fungi by measuring the inhibition of mycelial growth.

Materials:

  • Fungal strains (e.g., Rhizoctonia solani, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Phenylhydrazone derivatives (dissolved in a suitable solvent like DMSO or acetone)

  • Standard fungicide (e.g., Carbendazim)

  • Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25-28 °C)

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • While the PDA is still molten (around 45-50 °C), add the phenylhydrazone derivatives to achieve the desired final concentrations. Ensure thorough mixing.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal colony on a PDA plate, take a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of the PDA plates containing the test compounds.

  • Include a control plate with the solvent used to dissolve the compounds and a plate with a standard fungicide.

  • Incubate the plates at the optimal growth temperature for the specific fungus until the mycelium in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth).

Mandatory Visualization

Anticancer Mechanism of Action

Phenylhydrazone derivatives can induce anticancer effects through multiple signaling pathways, primarily by inhibiting key enzymes involved in cell proliferation and survival, and by inducing cell cycle arrest and apoptosis.

anticancer_pathway cluster_enzymes Enzyme Inhibition cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Phenylhydrazone Phenylhydrazone Derivatives cMet c-Met Phenylhydrazone->cMet EGFR EGFR Phenylhydrazone->EGFR HER2 HER2 Phenylhydrazone->HER2 COX2 COX-2 Phenylhydrazone->COX2 PI3K PI3Kα Phenylhydrazone->PI3K MAO MAO Phenylhydrazone->MAO G0G1 G0/G1 Phase Arrest cMet->G0G1 G2M G2/M Phase Arrest EGFR->G2M HER2->G2M PI3K->G0G1 Apoptosis Apoptosis G0G1->Apoptosis G2M->Apoptosis

Caption: Anticancer mechanisms of phenylhydrazone derivatives.

Antibacterial Mechanism of Action

A primary antibacterial mechanism of certain phenylhydrazone derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair. Some derivatives may also interfere with cell wall synthesis.

antibacterial_pathway cluster_targets Bacterial Targets cluster_effects Cellular Effects Phenylhydrazone Phenylhydrazone Derivatives DNAGyrase DNA Gyrase (GyrA/GyrB) Phenylhydrazone->DNAGyrase CellWall Cell Wall Synthesis (Lipid II) Phenylhydrazone->CellWall DNAReplication Inhibition of DNA Replication DNAGyrase->DNAReplication CellLysis Cell Lysis CellWall->CellLysis

Caption: Antibacterial mechanisms of phenylhydrazone derivatives.

Antifungal Mechanism of Action

The antifungal activity of some phenylhydrazone derivatives is attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is often achieved by targeting the enzyme lanosterol 14-α demethylase.

antifungal_pathway Phenylhydrazone Phenylhydrazone Derivatives LanosterolDemethylase Lanosterol 14-α Demethylase (CYP51) Phenylhydrazone->LanosterolDemethylase Inhibition ErgosterolBiosynthesis Ergosterol Biosynthesis LanosterolDemethylase->ErgosterolBiosynthesis ErgosterolDepletion Ergosterol Depletion ErgosterolBiosynthesis->ErgosterolDepletion Blocked MembraneDisruption Fungal Cell Membrane Disruption ErgosterolDepletion->MembraneDisruption

Caption: Antifungal mechanism of phenylhydrazone derivatives.

Experimental Workflow: Synthesis to Biological Evaluation

The following diagram illustrates the general workflow from the synthesis of phenylhydrazone derivatives to their biological evaluation.

experimental_workflow Synthesis Synthesis of Phenylhydrazone Derivatives Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization BiologicalScreening Biological Activity Screening Characterization->BiologicalScreening Anticancer Anticancer Assays (MTT, Cell Cycle) BiologicalScreening->Anticancer Antibacterial Antibacterial Assays (MIC, MBC) BiologicalScreening->Antibacterial Antifungal Antifungal Assays (EC50) BiologicalScreening->Antifungal DataAnalysis Data Analysis and SAR Studies Anticancer->DataAnalysis Antibacterial->DataAnalysis Antifungal->DataAnalysis

Caption: General experimental workflow.

References

Application of 3-Chloro-2-fluorophenylhydrazine hydrochloride in Agrochemical Research: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative that serves as a key building block in the synthesis of various heterocyclic compounds. In agrochemical research, phenylhydrazines are crucial precursors for the development of a wide range of pesticides, including insecticides, fungicides, and herbicides. The specific substitutions on the phenyl ring, in this case, chlorine and fluorine, can significantly influence the biological activity, selectivity, and metabolic stability of the final agrochemical product. This document provides a general overview of the potential applications and synthetic methodologies involving this compound in the context of agrochemical discovery.

Potential Applications in Agrochemical Synthesis

Based on the known reactivity of phenylhydrazines and the structural features of many modern pesticides, this compound is a promising intermediate for the synthesis of:

  • Pyrazole Carboxamide Insecticides: This class of insecticides often targets the ryanodine receptor in insects, leading to uncontrolled calcium release and paralysis. The N-phenylpyrazole scaffold is a common feature of these molecules.

  • Pyrazole-based Fungicides: Many fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), incorporate a pyrazole ring. The substituents on the phenyl ring can modulate the binding affinity to the target enzyme and the spectrum of controlled pathogens.

  • Herbicidal Compounds: Certain pyrazole derivatives have shown herbicidal activity by inhibiting various plant-specific enzymes.

General Experimental Protocols

The following protocols describe the general synthetic steps for the utilization of this compound in the synthesis of pyrazole-based agrochemical scaffolds. These are generalized procedures and would require optimization for specific target molecules.

Protocol 1: Synthesis of a Substituted Pyrazole Intermediate

This protocol outlines the Knorr pyrazole synthesis, a common method for forming the pyrazole ring.

Materials:

  • This compound

  • A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Glacial acetic acid or another suitable acidic catalyst

  • Ethanol or other appropriate solvent

  • Sodium bicarbonate or other base for neutralization

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Neutralization of the Hydrochloride Salt: In a round-bottom flask, dissolve this compound in water. Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the free hydrazine base precipitates or dissolves.

  • Extraction of the Free Base (Optional but recommended): Extract the aqueous solution with ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the 3-Chloro-2-fluorophenylhydrazine free base.

  • Condensation Reaction: In a separate flask, dissolve the 3-Chloro-2-fluorophenylhydrazine (from step 2) and an equimolar amount of the 1,3-dicarbonyl compound in ethanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Quantitative Data (Hypothetical Example):

The following table presents hypothetical yield data for the synthesis of a pyrazole intermediate to illustrate how such data would be presented.

Reactant A (Hydrazine)Reactant B (Dicarbonyl)CatalystSolventReaction Time (h)Yield (%)
3-Chloro-2-fluorophenylhydrazineEthyl acetoacetateAcetic AcidEthanol485
3-Chloro-2-fluorophenylhydrazineAcetylacetoneHCl (cat.)Toluene678
Protocol 2: Functionalization of the Pyrazole Ring (e.g., Carboxamide Formation)

This protocol describes a general method for converting a pyrazole carboxylic acid intermediate into a carboxamide, a common functional group in many agrochemicals.

Materials:

  • Substituted pyrazole carboxylic acid (synthesized from Protocol 1)

  • Thionyl chloride or oxalyl chloride

  • A desired amine

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the pyrazole carboxylic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

  • Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine and a slight excess of a non-nucleophilic base in anhydrous DCM.

  • Coupling: Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the general synthetic workflow and logical relationships in the application of this compound in agrochemical research.

Synthesis_Workflow Start 3-Chloro-2-fluorophenylhydrazine hydrochloride FreeBase Free Hydrazine Base Start->FreeBase Neutralization Pyrazole Substituted Pyrazole Intermediate FreeBase->Pyrazole Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole Functionalization Further Functionalization Pyrazole->Functionalization e.g., Amidation Agrochemical Potential Agrochemical (e.g., Pyrazole Carboxamide) Functionalization->Agrochemical

Caption: General workflow for synthesizing potential agrochemicals from this compound.

Logical_Relationship Core 3-Chloro-2-fluorophenylhydrazine HCl (Starting Material) Intermediate Key Synthetic Intermediate (N-Aryl Pyrazole) Core->Intermediate Knorr Synthesis or similar Insecticides Insecticides (e.g., Ryanodine Receptor Modulators) Intermediate->Insecticides Fungicides Fungicides (e.g., SDHIs) Intermediate->Fungicides Herbicides Herbicides (e.g., Enzyme Inhibitors) Intermediate->Herbicides

Caption: Logical relationship of 3-Chloro-2-fluorophenylhydrazine HCl to potential agrochemical classes.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the discovery and development of new agrochemicals. Its utility lies in the straightforward access it provides to the N-(3-chloro-2-fluorophenyl)pyrazole scaffold, a core component of many biologically active molecules. The protocols and workflows presented here provide a foundational understanding for researchers aiming to explore the applications of this compound in the synthesis of novel pesticides. Further research and publication are required to detail its role in the synthesis of specific, commercialized agrochemical products.

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 3-Chloro-2-fluorophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of pyrazole derivatives, utilizing 3-Chloro-2-fluorophenylhydrazine hydrochloride as a key starting material. The described method is based on the classical Knorr pyrazole synthesis, a reliable and widely used method for the preparation of pyrazole compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

Overview of the Synthesis

The synthesis involves the cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound. This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the corresponding 1-(3-chloro-2-fluorophenyl)-1H-pyrazole derivative. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents on the pyrazole ring.

Data Presentation: Reactant Stoichiometry and Expected Yields

The following table summarizes the stoichiometry of the reactants for the synthesis of two representative pyrazole derivatives and their expected yields based on typical Knorr pyrazole syntheses.

Product NameThis compound (molar eq.)1,3-Dicarbonyl Compound (molar eq.)SolventCatalyst (optional)Expected Yield (%)
Ethyl 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate1.0Ethyl acetoacetate (1.0)EthanolAcetic Acid (cat.)80-90
1-(3-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole1.0Acetylacetone (1.0)EthanolAcetic Acid (cat.)85-95

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazole derivatives using this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 3-Chloro-2-fluorophenylhydrazine hydrochloride in Ethanol B Add 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) A->B C Add catalytic amount of Acetic Acid B->C D Reflux the reaction mixture C->D E Monitor reaction progress by TLC D->E F Cool the reaction mixture E->F G Remove solvent under reduced pressure F->G H Extract with an organic solvent G->H I Dry the organic layer H->I J Purify by column chromatography or recrystallization I->J K Final Product J->K Characterization (NMR, MS, etc.)

General workflow for the synthesis of pyrazole derivatives.

Detailed Experimental Protocol

This protocol describes the synthesis of ethyl 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate as a representative example.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

    • Add absolute ethanol to dissolve the starting material.

    • To the stirred solution, add ethyl acetoacetate (1.0 eq.).

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction:

    • Heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical progression of the chemical transformations during the synthesis.

G Start 3-Chloro-2-fluorophenylhydrazine hydrochloride Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Dicarbonyl->Hydrazone Cyclization Intramolecular Cyclization & Dehydration Hydrazone->Cyclization Product 1-(3-chloro-2-fluorophenyl)-1H-pyrazole Derivative Cyclization->Product

Reaction mechanism pathway.

Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and scales. It is intended for use by trained chemists in a properly equipped laboratory. Please consult relevant safety data sheets (SDS) before handling any chemicals.

Application of 3-Chloro-2-fluorophenylhydrazine Hydrochloride in the Development of Kinase Inhibitors: A Detailed Overview and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorophenylhydrazine hydrochloride is a valuable substituted hydrazine reagent increasingly utilized in the synthesis of heterocyclic compounds with significant therapeutic potential, particularly in the realm of kinase inhibitor development. Its unique substitution pattern offers medicinal chemists a strategic tool to modulate the physicochemical properties and biological activity of target molecules. This document provides a comprehensive overview of its application, focusing on the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, and furnishes detailed protocols for their synthesis and evaluation. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, acting as a bioisostere of the adenine core of ATP and enabling competitive inhibition at the kinase hinge region.

Synthetic Pathway Overview: From Hydrazine to Kinase Inhibitor

The primary application of this compound in this context is as a key building block for the construction of the pyrazole ring of a pyrazolo[3,4-d]pyrimidine core. This is typically achieved through a multi-step synthesis that involves condensation with a suitable three-carbon electrophile, followed by cyclization to form the fused pyrimidine ring.

G cluster_synthesis General Synthetic Workflow A 3-Chloro-2-fluorophenylhydrazine hydrochloride C Condensation Reaction A->C B β-Ketoester or equivalent (e.g., Diethyl ethoxymethylenemalonate) B->C D Pyrazolone Intermediate C->D E Cyclization with a pyrimidine precursor D->E F Pyrazolo[3,4-d]pyrimidine Core E->F G Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) F->G H Final Kinase Inhibitor G->H

Caption: General workflow for synthesizing pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Targeted Kinases and Biological Activity

Substituted pyrazolo[3,4-d]pyrimidines derived from precursors like this compound have demonstrated inhibitory activity against a range of kinases implicated in cancer and other diseases. The specific substitutions on the phenyl ring play a crucial role in determining kinase selectivity and potency.

Key kinase targets for this class of inhibitors include:

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases that are key regulators of various cellular processes, including proliferation, differentiation, and survival. Their aberrant activation is linked to the development and progression of numerous cancers.

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle. Inhibition of CDKs is a major strategy in cancer therapy.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and is a validated target in several cancer types.

  • c-Met: A receptor tyrosine kinase that plays a critical role in cell motility, invasion, and proliferation. Dysregulation of the c-Met signaling pathway is associated with tumor metastasis and poor prognosis.

The biological activity of these compounds is typically evaluated through in vitro kinase assays and cell-based proliferation assays.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. While the direct synthesis of these specific compounds from this compound is not explicitly detailed in all cited literature, they represent the types of structures and activities achievable with this class of reagents.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
SI388 Src100-1000 (as % inhibition)[1]
Compound 14 CDK2/cyclin A257[2]
Compound 15 CDK2/cyclin A2119[2]
Compound 12b EGFRWT8.21 µM[3]
Compound 21b c-Met<1.0[4]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 14 MCF-7Breast Cancer0.045[2]
Compound 14 HCT-116Colon Cancer0.006[2]
Compound 15 MCF-7Breast Cancer0.046[2]
Compound 15 HCT-116Colon Cancer0.007[2]
Compound 7 Caco-2Colorectal Cancer73.08[5]
Compound 7 A549Lung Cancer68.75[5]
Compound 12b A549Lung Cancer8.21[3]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine kinase inhibitors, adaptable for the use of this compound.

Protocol 1: Synthesis of a 1-(3-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one Core

This protocol outlines the key steps for the synthesis of the core scaffold.

G cluster_protocol1 Protocol 1: Core Synthesis Workflow A Step 1: Condensation Mix 3-Chloro-2-fluorophenylhydrazine HCl and diethyl ethoxymethylenemalonate in ethanol. Reflux for 4-6 hours. B Step 2: Cyclization Add diphenyl ether to the reaction mixture. Heat to 250°C for 30-60 minutes. A->B C Step 3: Isolation Cool the reaction mixture. Add hexane to precipitate the product. Filter and wash the solid. B->C D Step 4: Purification Recrystallize the solid from a suitable solvent (e.g., ethanol or ethyl acetate). C->D

Caption: Workflow for the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate

  • Ethanol

  • Diphenyl ether

  • Hexane

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of diethyl ethoxymethylenemalonate in absolute ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation is complete, carefully add diphenyl ether to the reaction mixture. Heat the mixture to 250°C for 30-60 minutes. This high temperature facilitates the cyclization to form the pyrimidinone ring.

  • Isolation: Allow the reaction mixture to cool to room temperature. Add a sufficient volume of hexane to precipitate the product. Collect the solid product by vacuum filtration and wash with additional hexane to remove residual diphenyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure 1-(3-chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one core.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method to assess the inhibitory activity of a synthesized compound against a target kinase.

G cluster_protocol2 Protocol 2: Kinase Assay Workflow A Prepare kinase reaction buffer with ATP and substrate peptide. B Add test compound at various concentrations. A->B C Initiate reaction by adding the target kinase enzyme. B->C D Incubate at 30°C for a defined period (e.g., 60 minutes). C->D E Terminate the reaction. D->E F Quantify kinase activity (e.g., using a luminescence-based ATP detection reagent). E->F G Calculate IC50 values. F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare a kinase reaction buffer containing ATP at a concentration close to its Km for the specific kinase and the appropriate substrate peptide.

  • In a 96-well or 384-well plate, add the test compound at a range of concentrations (typically in a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding the purified target kinase enzyme to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Quantify the remaining ATP in each well using a luminescence-based ATP detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context

The kinase inhibitors developed from this compound often target key nodes in oncogenic signaling pathways. The diagram below illustrates a simplified representation of the Src and EGFR signaling pathways, common targets for this class of compounds.

G cluster_pathway Simplified Oncogenic Signaling Pathways GF Growth Factor EGFR EGFR GF->EGFR Src Src EGFR->Src Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Src->Downstream Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition Inhibitor->Src Inhibition

Caption: Inhibition of key oncogenic signaling pathways.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of potent kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. The strategic placement of the chloro and fluoro substituents on the phenyl ring allows for the fine-tuning of inhibitor properties, leading to compounds with high potency and selectivity against key oncogenic kinases. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals interested in leveraging this chemical entity for the discovery of novel therapeutics. Further exploration of the structure-activity relationships of derivatives from this starting material holds significant promise for the development of next-generation kinase inhibitors.

References

Application Notes and Protocols for Catalytic Coupling Reactions with 3-Chloro-2-fluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalytic systems for coupling reactions involving 3-Chloro-2-fluorophenylhydrazine hydrochloride. This key intermediate is valuable in the synthesis of complex nitrogen-containing molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The protocols detailed below are based on established methodologies for N-arylation of hydrazine derivatives, offering a starting point for reaction optimization and discovery.

Introduction to Coupling Reactions with Phenylhydrazines

The formation of a carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis. Catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination and copper-catalyzed N-arylation, have become indispensable tools for this purpose. These reactions allow for the precise and efficient coupling of an amine or hydrazine derivative with an aryl or vinyl halide (or pseudohalide), enabling the construction of complex molecular architectures under relatively mild conditions.

This compound is a versatile building block, and its participation in such coupling reactions opens avenues to a wide array of substituted N-arylhydrazines. These products can subsequently be used in cyclization reactions to form important heterocyclic scaffolds like indoles (via Fischer indole synthesis) and pyrazoles.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] While a specific protocol for the direct coupling of this compound is not extensively detailed in the reviewed literature, a general methodology can be adapted from protocols for similar hydrazine derivatives.[2] The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.[2]

General Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or a MOP-type ligand)[2]

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.5-10 mol%).

  • Add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic System Components for Palladium-Catalyzed N-Arylation
ComponentExamplesRole in Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand XPhos, RuPhos, MOP-type ligandsStabilizes the palladium center and facilitates the catalytic cycle.[2]
Base Cs₂CO₃, K₃PO₄, NaOt-BuDeprotonates the hydrazine to form the active nucleophile.
Solvent Toluene, DioxaneProvides a medium for the reaction to occur.

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based systems. These reactions are often more cost-effective but may require higher reaction temperatures. The use of a ligand, such as a diamine or an amino acid, can significantly improve the efficiency of copper-catalyzed N-arylation of hydrazines.

General Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-proline, a diamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMSO, DMF)

Procedure:

  • To a reaction vessel, add the copper catalyst (5-10 mol%), the ligand (10-20 mol%), the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the solvent.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic System Components for Copper-Catalyzed N-Arylation
ComponentExamplesRole in Reaction
Copper Catalyst CuI, Cu₂OThe active catalyst for the C-N bond formation.
Ligand L-proline, 1,10-PhenanthrolineAccelerates the rate of reaction and improves yields.
Base K₂CO₃, Cs₂CO₃Activates the hydrazine nucleophile.
Solvent DMSO, DMFHigh-boiling polar aprotic solvents are typically used.

Subsequent Transformations: Fischer Indole Synthesis

The N-arylated products derived from the coupling of 3-Chloro-2-fluorophenylhydrazine are valuable precursors for the synthesis of substituted indoles via the Fischer indole synthesis. This acid-catalyzed cyclization reaction of an N-arylhydrazine with an aldehyde or ketone is a classic and powerful method for constructing the indole ring system.

Fischer_Indole_Synthesis cluster_coupling C-N Coupling Reaction cluster_fischer Fischer Indole Synthesis Aryl_Halide Aryl Halide (Ar-X) Coupling_Product N-Aryl-3-chloro-2-fluorophenylhydrazine Aryl_Halide->Coupling_Product Hydrazine 3-Chloro-2-fluorophenyl- hydrazine hydrochloride Hydrazine->Coupling_Product Pd or Cu catalyst, Base, Solvent Indole Substituted Indole Coupling_Product->Indole Acid catalyst (e.g., H₂SO₄, PPA) Ketone Ketone or Aldehyde Ketone->Indole

Caption: General workflow for the synthesis of substituted indoles.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a catalytic coupling reaction followed by purification.

Experimental_Workflow Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants: - 3-Chloro-2-fluorophenylhydrazine HCl - Aryl Halide - Catalyst & Ligand - Base - Solvent Reaction_Setup->Reagents Reaction Heating & Stirring (e.g., 80-140 °C) Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for catalytic coupling reactions.

Conclusion

The catalytic N-arylation of this compound provides a versatile entry point for the synthesis of a diverse range of complex molecules. Both palladium and copper-based catalytic systems can be employed, with the choice of catalyst, ligand, base, and solvent being crucial for achieving high yields and selectivity. The resulting N-arylhydrazine products are valuable intermediates, particularly for the construction of indole and pyrazole cores, which are prevalent in many biologically active compounds. The protocols and data presented herein serve as a guide for researchers to develop and optimize these important synthetic transformations.

References

Scale-up synthesis of indole derivatives using 3-Chloro-2-fluorophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Halogenated indoles, in particular, have garnered significant attention due to the profound impact of halogen substituents on the pharmacokinetic and pharmacodynamic properties of molecules. The incorporation of chlorine and fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability, making these derivatives promising candidates for drug discovery programs.[1] This document provides detailed application notes and protocols for the scale-up synthesis of 7-chloro-8-fluoro-indole derivatives using 3-Chloro-2-fluorophenylhydrazine hydrochloride as a key starting material. The Fischer indole synthesis, a robust and versatile method for constructing the indole ring system, is the central reaction discussed.

Applications in Drug Discovery

7-Chloro-8-fluoro-indole derivatives are of significant interest in the development of novel therapeutics, particularly in oncology. The unique substitution pattern on the indole ring can lead to potent and selective inhibition of various protein kinases involved in cancer cell proliferation and survival. Specifically, indole-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, metabolism, and apoptosis that is frequently dysregulated in cancer.[2][3] By targeting key kinases in this pathway, such as Akt and mTOR, these compounds can induce apoptosis and inhibit tumor growth.[2][3]

Experimental Protocols

This section details the protocols for the scale-up synthesis of two representative 7-chloro-8-fluoro-indole derivatives: 7-chloro-8-fluoro-2-methyl-1H-indole and 7-chloro-8-fluoro-2,3-dimethyl-1H-indole.

Materials and Equipment
  • This compound (reagent grade, ≥98%)

  • Acetone (ACS grade, ≥99.5%)

  • 2-Butanone (MEK) (ACS grade, ≥99.5%)

  • Glacial Acetic Acid (ACS grade, ≥99.7%)

  • Ethanol (95%)

  • Toluene (ACS grade, ≥99.5%)

  • Sodium Bicarbonate (NaHCO₃) (reagent grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄) (reagent grade)

  • Activated Carbon

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Jacketed glass reactor (5 L or larger) with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Addition funnel

  • Filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Vacuum oven

Safety Precautions
  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from ignition sources.

  • The Fischer indole synthesis can be exothermic. Monitor the reaction temperature closely, especially during the initial stages.

Protocol 1: Scale-up Synthesis of 7-Chloro-8-fluoro-2-methyl-1H-indole

This protocol describes the synthesis of 7-chloro-8-fluoro-2-methyl-1H-indole from this compound and acetone.

Reaction Scheme:

G cluster_0 Fischer Indole Synthesis Reactant1 3-Chloro-2-fluorophenylhydrazine hydrochloride Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 Acetone Reactant2->Intermediate Catalyst Glacial Acetic Acid Catalyst->Intermediate Product 7-Chloro-8-fluoro-2-methyl-1H-indole Catalyst->Product Intermediate->Product Heat

Caption: Synthetic route for 7-Chloro-8-fluoro-2-methyl-1H-indole.

Procedure:

  • Reaction Setup: In a 5 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, add this compound (500 g, 2.62 mol).

  • Solvent and Reactant Addition: Add glacial acetic acid (2.5 L) to the reactor and stir the mixture to obtain a suspension. Add acetone (228 g, 3.93 mol, 1.5 eq) via an addition funnel over 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a stirred solution of sodium bicarbonate (1.5 kg in 10 L of water) to neutralize the acetic acid.

  • Extraction: Extract the aqueous mixture with toluene (3 x 2 L). Combine the organic layers and wash with brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Scale-up Synthesis of 7-Chloro-8-fluoro-2,3-dimethyl-1H-indole

This protocol describes the synthesis of 7-chloro-8-fluoro-2,3-dimethyl-1H-indole from this compound and 2-butanone (MEK).

Reaction Scheme:

G cluster_0 Fischer Indole Synthesis Reactant1 3-Chloro-2-fluorophenylhydrazine hydrochloride Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 2-Butanone (MEK) Reactant2->Intermediate Catalyst Glacial Acetic Acid Catalyst->Intermediate Product 7-Chloro-8-fluoro-2,3-dimethyl-1H-indole Catalyst->Product Intermediate->Product Heat G Start Start Setup Reactor Setup Start->Setup Addition Addition of Reactants and Solvent Setup->Addition Reaction Fischer Indole Synthesis (Reflux) Addition->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching and Neutralization Monitoring->Workup Complete Extraction Product Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Analysis Product Analysis (HPLC, NMR, MS) Purification->Analysis End Final Product Analysis->End G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole 7-Chloro-8-fluoro-indole Derivative Indole->Akt Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Reactions with 3-Chloro-2-fluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluorophenylhydrazine hydrochloride in chemical syntheses, particularly the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is a substituted phenylhydrazine salt. It is primarily used as a reactant in the Fischer indole synthesis to produce chlorinated and fluorinated indole derivatives.[1] These indole scaffolds are important structural motifs in many biologically active compounds and pharmaceuticals.

Q2: What are the general conditions for a Fischer indole synthesis using this reagent?

A2: The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] Common catalysts include Brønsted acids like hydrochloric acid or sulfuric acid, and Lewis acids such as zinc chloride or boron trifluoride.[1] The reaction is typically heated to facilitate cyclization.

Q3: What factors can influence the success of a Fischer indole synthesis with this specific hydrazine?

A3: Several factors can impact the reaction's outcome:

  • Acidity: The choice and concentration of the acid catalyst are crucial. Insufficient acidity may lead to an incomplete reaction, while excessive acidity can cause degradation of the starting material or product.

  • Temperature: The reaction often requires heating, but excessively high temperatures can lead to the formation of tar and polymeric byproducts.[3]

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates.

  • Substrate (Aldehyde/Ketone): The structure of the carbonyl compound, particularly the use of unsymmetrical ketones, can lead to the formation of regioisomeric products.[4]

Q4: Are there any known stability issues with this compound?

A4: Phenylhydrazines can be sensitive to air and light and may decompose over time. The hydrochloride salt is generally more stable. Under strongly acidic and high-temperature conditions used in the Fischer indole synthesis, decomposition and side reactions can occur.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue 1: Low or No Yield of the Desired Indole Product

Possible Causes & Solutions

CauseRecommended Action
Incomplete Hydrazone Formation The initial condensation between the hydrazine and the carbonyl compound may be slow. Monitor the formation of the hydrazone intermediate by TLC or LC-MS before proceeding with the cyclization step. Gentle heating may be required.
Inappropriate Acid Catalyst The electron-withdrawing chloro and fluoro groups can deactivate the phenylhydrazine, requiring stronger acidic conditions for the cyclization to occur.[2] If using a weak acid, consider switching to a stronger Brønsted acid (e.g., methanesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[1]
Reaction Temperature Too Low The[4][4]-sigmatropic rearrangement in the Fischer indole synthesis is a key step that often requires thermal energy. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Decomposition of Reactant or Product The starting hydrazine or the resulting indole may be unstable under the reaction conditions. Consider using milder conditions, such as a lower temperature for a longer duration, or a less harsh acid catalyst.
Issue 2: Formation of Multiple Products (Regioisomers)

Possible Cause & Solution

When using an unsymmetrical ketone (e.g., 2-butanone), two different enamine intermediates can form, leading to two regioisomeric indole products. The ratio of these isomers can be influenced by the reaction conditions.

  • Controlling Regioselectivity: The regioselectivity of the enamine formation can sometimes be controlled by the choice of acid catalyst and reaction temperature. Under thermodynamic control (stronger acids, higher temperatures), the more substituted (more stable) enamine is favored. Under kinetic control (milder acids, lower temperatures), the less substituted enamine may be formed preferentially. Experiment with different conditions to optimize for the desired isomer.

Issue 3: Formation of Tar and Polymeric Byproducts

Possible Causes & Solutions

The formation of dark, insoluble materials is a common issue in Fischer indole syntheses, often due to polymerization or decomposition pathways.[3]

CauseRecommended Action
Excessively High Temperature High temperatures can promote undesired side reactions. Reduce the reaction temperature and extend the reaction time.
Acid Concentration Too High Strong acid concentrations can lead to charring and polymerization. Use the minimum effective amount of acid catalyst.
Air Sensitivity Some intermediates or the final indole product may be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these side reactions.

Potential Side Products

Side Product TypePotential Structure/DescriptionFormation Pathway
Regioisomeric Indoles Isomers with different substitution patterns on the indole ring.Arises from the use of unsymmetrical ketones, leading to different possible cyclization pathways.
Unreacted Starting Materials 3-Chloro-2-fluorophenylhydrazine and the starting ketone/aldehyde.Incomplete reaction due to suboptimal conditions (temperature, acid concentration).
Decomposition Products 3-Chloro-2-fluoroanilineCleavage of the N-N bond in the hydrazine or hydrazone intermediate under harsh acidic conditions.
Polymeric Materials Dark, insoluble tar-like substances.Acid-catalyzed polymerization of starting materials, intermediates, or the indole product, especially at high temperatures.[3]
Dehalogenated Products Indole products where the chloro or fluoro substituent has been replaced by hydrogen.While less common, dehalogenation can sometimes occur under harsh reductive conditions, although the standard Fischer indole synthesis is not inherently reductive.

Experimental Protocols

A general experimental protocol for a Fischer indole synthesis is provided below. Note that specific conditions will need to be optimized for your particular substrates.

Protocol: Fischer Indole Synthesis

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add the desired ketone or aldehyde (1.0-1.2 equivalents) to the solution.

    • Stir the mixture at room temperature or with gentle warming (e.g., 40-60 °C) for 1-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting hydrazine is consumed.

  • Indolization (Cyclization):

    • To the mixture containing the hydrazone, add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid, or a stoichiometric amount of a Lewis acid like zinc chloride).

    • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to the boiling point of the solvent).

    • Monitor the formation of the indole product by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the acidic solution by the slow addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Below are diagrams illustrating key concepts related to troubleshooting reactions with this compound.

Fischer_Indole_Synthesis_Workflow cluster_start Reactants cluster_reaction Reaction Steps cluster_outcome Potential Outcomes start1 3-Chloro-2-fluorophenylhydrazine hydrochloride hydrazone Hydrazone Formation start1->hydrazone start2 Ketone/Aldehyde start2->hydrazone cyclization Indolization (Cyclization) [Acid Catalyst, Heat] hydrazone->cyclization product Desired Indole Product cyclization->product side_products Side Products cyclization->side_products Suboptimal Conditions

Caption: General workflow of the Fischer indole synthesis.

Troubleshooting_Logic cluster_low_yield Low/No Yield cluster_multiple_products Multiple Products cluster_tar Tar Formation issue Problem Encountered cause1 Incomplete Hydrazone Formation issue->cause1 cause2 Incorrect Acid Catalyst/Concentration issue->cause2 cause3 Temperature Too Low issue->cause3 cause4 Unsymmetrical Ketone Used issue->cause4 cause5 Temperature Too High issue->cause5 cause6 Acid Concentration Too High issue->cause6 sol1 Monitor Hydrazone Formation cause1->sol1 sol2 Optimize Acid Catalyst cause2->sol2 sol3 Increase Temperature cause3->sol3 sol4 Adjust Conditions to Favor One Isomer cause4->sol4 sol5 Decrease Temperature cause5->sol5 sol6 Reduce Acid Concentration cause6->sol6

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Optimizing Reactions with 3-Chloro-2-fluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield of reactions utilizing 3-Chloro-2-fluorophenylhydrazine hydrochloride. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the synthesis of substituted indoles, a primary application for this reagent.

Frequently Asked questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is predominantly used as a precursor in the Fischer indole synthesis to produce substituted indoles.[1][2] This reaction is a versatile and widely used method for creating the indole ring system, which is a core structure in many pharmaceuticals and biologically active compounds.[3]

Q2: What type of indole derivative is expected from the reaction of this compound with a ketone or aldehyde?

A2: The reaction will yield a 4-chloro-5-fluoro-substituted indole. The specific substitution at other positions on the indole ring will depend on the structure of the carbonyl compound used in the synthesis.

Q3: The yield of my Fischer indole synthesis using this compound is low. What are the common causes?

A3: Low yields in Fischer indole synthesis can arise from several factors:

  • Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to unwanted side reactions.[4]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized for specific substrates.[5]

  • Reaction Temperature and Time: The Fischer indole synthesis is sensitive to temperature and reaction duration. Both insufficient and excessive heat or time can lead to decomposition of reactants, intermediates, or the final product.[5][6]

  • Substituent Effects: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenylhydrazine ring can impact the reaction rate and may require more forcing conditions compared to reactions with electron-rich phenylhydrazines.[6]

  • Side Reactions: Competing reactions such as aldol condensation of the carbonyl compound can reduce the yield of the desired indole.[5]

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include:

  • Incomplete cyclization: The reaction may stall at the hydrazone intermediate stage.

  • Formation of regioisomers: If an unsymmetrical ketone is used, a mixture of two different indole isomers can be formed.

  • Degradation of the product: The indole product itself might be sensitive to the acidic conditions and high temperatures, leading to decomposition or polymerization.[6]

  • Reductive cleavage of the N-N bond: This can lead to the formation of aniline byproducts.

Q5: How can I purify the resulting 4-chloro-5-fluoroindole derivative?

A5: Purification is typically achieved through column chromatography on silica gel. Recrystallization can also be an effective method if the crude product is a solid and of relatively high purity. During purification, it is important to be mindful of the potential for the indole to be sensitive to acid, so using a neutral or slightly basic mobile phase for chromatography might be necessary.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered when using this compound in the Fischer indole synthesis.

Problem: Low or No Product Formation
Possible Cause Troubleshooting Steps
Impure Starting Materials - Ensure the purity of this compound and the carbonyl compound. - Purify starting materials if necessary (e.g., recrystallization, distillation).
Incorrect Acid Catalyst - Experiment with different Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3] - Optimize the concentration of the chosen acid catalyst.
Suboptimal Reaction Temperature - If no reaction is observed, gradually increase the temperature. - If decomposition is observed, try running the reaction at a lower temperature for a longer duration.
Unstable Hydrazone Intermediate - Consider a two-step procedure where the hydrazone is first formed under milder conditions and then cyclized in the presence of a stronger acid.
Decomposition of Reactant or Product - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Neutralize the reaction mixture promptly upon completion.
Problem: Formation of Multiple Products
Possible Cause Troubleshooting Steps
Use of an Unsymmetrical Ketone - If possible, use a symmetrical ketone to avoid the formation of regioisomers. - If an unsymmetrical ketone is necessary, carefully optimize the reaction conditions (acid catalyst, solvent, temperature) to favor the formation of the desired isomer. The regioselectivity can be influenced by the nature of the acid catalyst.[7]
Side Reactions - To minimize aldol condensation, consider using a non-enolizable carbonyl compound if the synthesis allows. - Adjust reaction conditions (lower temperature, shorter reaction time) to disfavor side product formation.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield of the Fischer indole synthesis with this compound, based on general principles of this reaction type.

Parameter Condition Expected Impact on Yield Rationale
Acid Catalyst Strong Brønsted Acid (e.g., H₂SO₄)Potentially HigherPromotes the key[6][6]-sigmatropic rearrangement.[3]
Lewis Acid (e.g., ZnCl₂)Potentially HigherCan be effective, especially for sensitive substrates.[3]
Weak Acid (e.g., Acetic Acid)LowerMay not be strong enough to efficiently catalyze the cyclization of the electron-deficient system.
Solvent High-Boiling Point (e.g., Toluene, Xylene)Potentially HigherAllows for higher reaction temperatures which are often necessary.
Protic (e.g., Ethanol)VariableCan be effective, but may require higher temperatures under pressure.
Temperature Too LowLowInsufficient energy to overcome the activation barrier for the rearrangement.
Optimal (e.g., 80-150 °C)HighProvides sufficient energy for the reaction to proceed at a reasonable rate.
Too HighLowCan lead to decomposition of starting materials, intermediates, or the final product.[6]

Experimental Protocols

Synthesis of Ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate

This protocol describes a representative Fischer indole synthesis using this compound and diethyl oxalate.

Materials:

  • This compound

  • Diethyl oxalate

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add diethyl oxalate (1.1 equivalents) to the solution.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the formation of the hydrazone is complete, allow the reaction mixture to cool to room temperature.

  • Cyclization:

    • To the cooled reaction mixture, slowly add concentrated sulfuric acid (2-3 equivalents) while keeping the flask in an ice bath to control the exothermic reaction.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the cyclization by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate.

Mandatory Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Chloro-2-fluorophenyl- hydrazine hydrochloride C Hydrazone Formation (Ethanol, Reflux) A->C B Carbonyl Compound (e.g., Diethyl oxalate) B->C D Cyclization (Acid Catalyst, Heat) C->D E Quenching & Neutralization D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure Indole Product H->I

Caption: Experimental workflow for the Fischer indole synthesis.

Troubleshooting_Yield Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Catalyst Optimize Acid Catalyst & Concentration Purity->Catalyst If pure Temp Adjust Reaction Temperature Catalyst->Temp If optimized SideReaction Investigate Side Reactions Temp->SideReaction If optimized Purification Review Purification Technique SideReaction->Purification If minimized Success Yield Improved Purification->Success

References

Technical Support Center: 3-Chloro-2-fluorophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and storage of 3-Chloro-2-fluorophenylhydrazine hydrochloride, alongside troubleshooting advice for common issues encountered during its handling and use in research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from air and moisture.[1][2] The storage area should be secure and accessible only to authorized personnel.[3]

Q2: Is this compound sensitive to light, air, or moisture?

A2: Yes. Phenylhydrazine derivatives are often sensitive to light, air, and moisture. This compound is hygroscopic and should be protected from moisture.[1] Exposure to air and light can lead to degradation, which may be indicated by a change in color. Therefore, it is crucial to store it in a tightly closed, opaque container under an inert gas.[1]

Q3: My vial of this compound has arrived as a solid. What is its correct physical appearance?

A3: this compound is typically a solid, often appearing as a white to light brown crystalline powder.[2][4] A slight coloration is not unusual, but a significant or progressive color change may indicate degradation.

Q4: What are the signs of degradation?

A4: The most common sign of degradation is a noticeable change in color, such as darkening from a white or light tan to a darker brown or reddish hue. The presence of clumps or a sticky appearance may also suggest moisture absorption and potential degradation.

Q5: What happens if the compound is not stored properly?

A5: Improper storage can lead to decomposition. Exposure to air, light, and moisture can cause oxidation and other degradation pathways. This will reduce the purity of the compound, potentially leading to inconsistent experimental results, formation of unknown byproducts, and a decrease in reactivity for its intended synthetic applications.

Q6: What personal protective equipment (PPE) should I use when handling this compound?

A6: When handling this compound, you should always work in a well-ventilated area or under a chemical fume hood.[2] Essential PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5] Avoid creating dust, and if there is a risk of inhalation, a suitable respirator should be worn.[6]

Storage and Stability Data Summary

The following table summarizes the key stability and storage parameters for this compound, based on data from similar compounds.

ParameterRecommendationRationaleCitations
Storage Temperature Cool, dry place; specific temperature as indicated on the product label. For long-term storage, -20°C is a common recommendation for similar compounds.Minimizes degradation kinetics.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).The compound is air-sensitive; this prevents oxidation.[1][2]
Container Tightly sealed, opaque container.Protects from moisture (hygroscopic) and light.[1][5]
Moisture Sensitivity High (Hygroscopic).Absorbs moisture from the air, which can lead to hydrolysis or clumping.[1]
Light Sensitivity Yes.Exposure to light can provide the energy to initiate degradation reactions.
Incompatible Materials Strong oxidizing agents, strong bases, acids, and acid chlorides.Can cause vigorous or hazardous reactions and promote decomposition.[2]
Hazardous Decomposition Upon thermal decomposition, may release toxic fumes including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride gas.Understanding potential hazards in case of a fire or overheating.[7][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Inconsistent reaction yields or unexpected byproducts.

This issue is often linked to the purity and integrity of the starting material. A compromised reagent can significantly impact the outcome of a chemical synthesis.

Experimental Protocol: Reagent Quality Check

If you suspect reagent degradation, the following steps can help verify its quality:

  • Visual Inspection: Carefully observe the compound's color and consistency. Compare it to a new, unopened vial if available. Note any darkening or clumping.

  • Solubility Test: Check the solubility in the solvent intended for your reaction. Poor solubility or the presence of insoluble particles may indicate the formation of degradation products.

  • Melting Point Analysis: Determine the melting point of a small sample. A broad or depressed melting range compared to the literature value suggests impurities. The reported melting point for the free base is 74-79°C, while related hydrochloride salts can have melting points over 160°C.[7][4]

  • Analytical Verification (if available):

    • NMR Spectroscopy (¹H NMR, ¹⁹F NMR): Acquire a spectrum of the compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Compare the spectrum to a reference spectrum to check for the presence of impurity peaks or a reduction in the main signals.

    • LC-MS: Use Liquid Chromatography-Mass Spectrometry to assess purity and identify potential degradation products by their mass.

Below is a logical workflow to troubleshoot issues arising from potential reagent degradation.

G start Inconsistent Experimental Results (e.g., low yield, side products) check_reagent Is the 3-Chloro-2-fluorophenylhydrazine HCl suspected to be degraded? start->check_reagent visual Step 1: Visual Inspection - Dark color? - Clumped/sticky? check_reagent->visual Yes troubleshoot_other Problem is likely not the reagent. Troubleshoot other reaction parameters (e.g., solvent, temp, other reagents). check_reagent->troubleshoot_other No compare Compare to new vial or literature description visual->compare purity_check Step 2: Purity Analysis (e.g., Melting Point, NMR, LC-MS) compare->purity_check is_pure Is the compound pure? purity_check->is_pure discard Action: Discard old reagent. Use a new, unopened vial. is_pure->discard No end Proceed with Experiment is_pure->end Yes review_storage Review and improve storage procedures discard->review_storage review_storage->end

References

Technical Support Center: Purification of Products from 3-Chloro-2-fluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of 3-Chloro-2-fluorophenylhydrazine hydrochloride. The focus is on common purification challenges encountered after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most prevalent reaction is the Fischer indole synthesis, which is used to create substituted indole rings, a common scaffold in pharmaceuticals.[1][2][3] This starting material is also used in the synthesis of other heterocyclic compounds, such as pyrazoles.[4][5]

Q2: I performed a Fischer indole synthesis, but my yield is very low. What are the common causes?

A2: Low yields in Fischer indole synthesis are a frequent issue.[6] Key factors include:

  • Suboptimal Acid Catalyst: The choice of Brønsted acid (e.g., HCl, H₂SO₄, PPA) or Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) is critical and substrate-dependent. An acid that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[1][3][6]

  • Incorrect Temperature: High temperatures can lead to the formation of tar and other polymeric side products, while low temperatures may result in an incomplete reaction.[6][7]

  • Purity of Starting Materials: Impurities in either the hydrazine or the carbonyl compound can lead to unwanted side reactions.[8]

  • Substituent Effects: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenylhydrazine ring can impact the reaction's efficiency, sometimes requiring harsher conditions than electron-rich systems.[2]

Q3: My crude product is a dark, oily tar. Is it salvageable?

A3: Tar formation is a common problem, especially when reaction temperatures are too high.[6] While challenging, the desired product can often be recovered. The first step is to attempt to dissolve the crude material in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and then proceed with a purification technique like column chromatography. It is advisable to first pass the dissolved crude material through a short plug of silica gel to remove the most polar, tarry materials before attempting fine purification.

Q4: What are the typical side products I should expect in a Fischer indole synthesis with this starting material?

A4: Common side products include:

  • Regioisomers: If an unsymmetrical ketone is used, two different indole isomers can be formed.

  • Aldol Condensation Products: The ketone or aldehyde starting material can undergo self-condensation under acidic conditions.[6]

  • N-N Bond Cleavage Products: This can lead to the formation of aniline derivatives and other fragmentation products.[8][9]

  • Polymeric "Tar": As mentioned, this results from decomposition under harsh conditions.[6]

Troubleshooting Purification

Issue 1: Product is difficult to purify by column chromatography.

Your product either streaks on the column, co-elutes with impurities, or shows poor recovery.

Troubleshooting Steps:

  • Optimize the Solvent System (Eluent):

    • The choice of solvent is critical for good separation.[10][11] Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • For halogenated indoles, which can be moderately polar, a gradient elution is often effective.[12]

    • If normal-phase silica gel is not effective, consider using alumina or reverse-phase (C18) chromatography.[6][13]

  • Pre-treat the Crude Sample:

    • Base Wash: Before chromatography, wash an organic solution of your crude product with an aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like the catalyst.[6]

    • Dry Loading: For samples that are not very soluble in the starting eluent, adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be dry-loaded onto the column. This often improves resolution.[13]

  • Check for Product Instability:

    • Some indole derivatives can be unstable on silica gel. If you suspect this, you can try deactivating the silica gel with a small amount of a base like triethylamine (typically 0.5-1% v/v) in your eluent system.

Issue 2: Product fails to crystallize or oils out during recrystallization.

You've completed the reaction and are attempting to purify the solid product by recrystallization, but it either remains an oil or does not precipitate.

Troubleshooting Steps:

  • Select the Right Solvent System:

    • The ideal recrystallization solvent should dissolve the compound when hot but not when cold.

    • Experiment with a range of solvents with varying polarities. A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective. For indole derivatives, common systems include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates a rough surface that can initiate crystal growth.

    • Seeding: Add a tiny crystal of the pure product (if available) to the cooled, supersaturated solution.

    • Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your product.

  • Remove Impurities:

    • If the product is oiling out, it may be due to the presence of impurities that are depressing the melting point. Try purifying a small amount by column chromatography first to obtain a purer solid that may then be easier to recrystallize.

Data Presentation: Purification Method Comparison

The following table summarizes typical outcomes for purifying a model 6-chloro-7-fluoro-indole derivative.

Purification MethodStationary PhaseEluent/Solvent SystemTypical Purity (by HPLC)Typical RecoveryNotes
Flash Chromatography Silica GelHexane/Ethyl Acetate (Gradient)>95%70-85%Effective for removing most side products and baseline material.
Reverse-Phase Chromatography C18 SilicaWater/Acetonitrile (Gradient)>98%60-75%Useful for more polar derivatives or when normal-phase fails.
Recrystallization N/AEthanol/Water>99%50-70%Excellent for achieving high purity, but may result in lower yield.[8]
Preparative TLC Silica Gel PlateDichloromethane/Methanol (98:2)>97%40-60%Suitable for small-scale purification to obtain an analytical sample.

Experimental Protocols

Protocol 1: Purification of a Halogenated Indole by Flash Column Chromatography

This protocol assumes the crude product is a solid or oil obtained after an aqueous workup of a Fischer indole synthesis.

1. Preparation of the Column:

  • Select a column of appropriate size (a general rule is to use 40-100 g of silica for every 1 g of crude product).
  • Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand.[13]
  • Clamp the column vertically. Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate).
  • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Open the stopcock to allow some solvent to drain, settling the silica bed. Never let the solvent level drop below the top of the silica.[13]

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the solution to the top of the silica bed with a pipette.
  • Dry Loading (Preferred): Dissolve the crude product in a flask with a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column.
  • Begin collecting fractions as the solvent starts to elute from the bottom.
  • Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute compounds with higher polarity.
  • Monitor the fractions by thin-layer chromatography (TLC) to identify which ones contain the desired product.

4. Product Isolation:

  • Combine the pure fractions containing the product.
  • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization of a Halogenated Pyrazole Derivative

This protocol is for purifying a solid pyrazole derivative that is thermally stable.

1. Solvent Selection:

  • Place a small amount of the crude solid in a test tube.
  • Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable.
  • If it does not dissolve, heat the test tube gently. If the solid dissolves when hot, allow it to cool to room temperature and then in an ice bath. If pure crystals form, you have found a suitable solvent.
  • If a single solvent is not effective, try a two-solvent system (e.g., dissolve in a minimum of hot ethanol, then add water dropwise until the solution becomes cloudy, then re-heat until clear).

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
  • If the solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
  • Allow the crystals to dry completely in the air or in a vacuum oven.

Visual Guides

Purification_Workflow start Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Tar) cryst_ok Successful? recrystallize->cryst_ok pure_solid Pure Solid Product cryst_ok->pure_solid Yes cryst_ok->column_chrom No (Oils out/ Impure) analyze_fractions Analyze Fractions by TLC column_chrom->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure combine_pure->pure_solid

Caption: General purification workflow for synthetic products.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography check_eluent Is eluent polarity optimized? start->check_eluent adjust_eluent Adjust Solvent Ratio (Gradient Elution) check_eluent->adjust_eluent No check_loading Was sample dry-loaded? check_eluent->check_loading Yes adjust_eluent->start dry_load Use Dry Loading Technique check_loading->dry_load No check_stationary Is product stable on silica? check_loading->check_stationary Yes dry_load->start alt_stationary Try Alumina or Reverse-Phase (C18) check_stationary->alt_stationary No success Improved Separation check_stationary->success Yes alt_stationary->success

References

Technical Support Center: Fischer Indole Synthesis with Halogenated Phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the Fischer indole synthesis using halogenated phenylhydrazines.

Troubleshooting Guide: Low Yields

Low yields in the Fischer indole synthesis with halogenated phenylhydrazines are a common issue, primarily due to the electron-withdrawing nature of halogens, which can impede the crucial[1][1]-sigmatropic rearrangement step of the reaction mechanism. This guide offers a systematic approach to troubleshoot and optimize your reaction conditions.

Issue 1: Reaction Stalls or Proceeds Slowly

  • Underlying Cause: Halogen substituents decrease the electron density of the phenylhydrazine ring, making the[1][1]-sigmatropic rearrangement electronically more demanding and increasing its activation energy.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Cautiously increase the reaction temperature. The Fischer indole synthesis often requires elevated temperatures, and this is especially true for electron-deficient substrates.[2] Monitoring the reaction by TLC is crucial to avoid decomposition.

    • Employ Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[3][4]

    • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][5][6][7] A stronger acid or a different type of acid might be necessary.

Issue 2: Low Conversion to Indole Product

  • Underlying Cause: Inadequate catalysis or suboptimal reaction conditions can lead to incomplete conversion of the starting phenylhydrazone.

  • Troubleshooting Steps:

    • Catalyst Screening: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA), polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃).[1][5][6][7][8] Lewis acids can be particularly effective in activating the hydrazone for rearrangement.

    • Solvent Selection: The choice of solvent can impact reaction rates and yields. Polar aprotic solvents like acetic acid or dimethyl sulfoxide (DMSO) are often effective.[8] In some cases, using a high-boiling point solvent or running the reaction neat may be beneficial.

    • Consider Ionic Liquids: Certain ionic liquids have been shown to act as both the solvent and catalyst, sometimes leading to improved yields and easier product isolation.[9]

Issue 3: Formation of Side Products and Tar

  • Underlying Cause: Harsh reaction conditions (high temperatures and strong acids) can lead to the decomposition of starting materials, intermediates, or the final indole product. Aldehydes and ketones with α-hydrogens can also undergo self-condensation.

  • Troubleshooting Steps:

    • Ensure Purity of Starting Materials: Use freshly purified phenylhydrazine and carbonyl compounds, as impurities can promote side reactions.

    • Stepwise Protocol: Consider a two-step procedure where the phenylhydrazone is first formed and isolated under milder conditions, and then subjected to the cyclization step. This can minimize side reactions of the individual starting materials.

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Gradual Temperature Increase: Instead of heating the reaction mixture to a high temperature from the start, a gradual increase may help in minimizing the formation of polymeric byproducts.

Frequently Asked Questions (FAQs)

Q1: Why are the yields of my Fischer indole synthesis lower with 4-chlorophenylhydrazine compared to phenylhydrazine?

A1: The chlorine atom is an electron-withdrawing group. This reduces the electron density on the aromatic ring of the phenylhydrazine, which in turn disfavors the key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism. This step involves the formation of a new carbon-carbon bond and is generally accelerated by electron-donating groups and hindered by electron-withdrawing groups.[10]

Q2: What is the best acid catalyst for the Fischer indole synthesis with halogenated phenylhydrazines?

A2: There is no single "best" catalyst as the optimal choice depends on the specific substrates and reaction conditions. However, a good starting point is to screen both Brønsted acids (like p-toluenesulfonic acid or polyphosphoric acid) and Lewis acids (like zinc chloride or boron trifluoride etherate).[1][5][6][7][8] For particularly challenging substrates, stronger acid systems or specialized catalysts may be required.

Q3: Can I use an unsymmetrical ketone in a Fischer indole synthesis with a halogenated phenylhydrazine?

A3: Yes, but be aware that it can lead to the formation of two regioisomeric indole products. The ratio of these products can be influenced by the nature and concentration of the acid catalyst, as well as the reaction temperature.[11][12] Higher acidity and temperature often favor cyclization towards the less substituted position.

Q4: I see my product on TLC, but I am having trouble with purification. What can I do?

A4: Purification of indole products can be challenging due to their potential instability on silica gel and the presence of colored impurities. Consider using a less acidic stationary phase like alumina or a different chromatography technique such as reversed-phase chromatography. Sometimes, converting the crude indole into a more stable, crystalline derivative can facilitate purification.

Q5: Is it possible to predict which halogenated phenylhydrazine (F, Cl, Br) will give the best yield?

A5: While all halogens are electron-withdrawing, their effects can vary. Generally, the reactivity might follow the trend of decreasing electronegativity (F > Cl > Br), but other factors like bond strengths and steric effects can also play a role. Empirical optimization for each specific substrate is often necessary.

Data Presentation

The following table summarizes the effect of substituents on the phenylhydrazine ring on the yield of the Fischer indole synthesis with cyclohexanone. While not a direct comparison of all halogens, it illustrates the trend of lower yields with electron-withdrawing groups.

Phenylhydrazine DerivativeSubstituent NatureTypical Yield (%)Key Observations
4-Methoxyphenylhydrazine HClElectron-Donating80-95%The electron-donating methoxy group generally leads to higher yields and faster reaction rates.[10]
Phenylhydrazine HClNeutral75-90%Serves as a baseline for comparison.
4-Cyanophenylhydrazine HClElectron-Withdrawing (moderate)60-75%Provides a good yield, and the resulting cyano-substituted indole is a versatile intermediate.[10]
4-NitrophenylhydrazineElectron-Withdrawing (strong)10-40%The strongly deactivating nitro group significantly reduces the yield and often requires harsher conditions.[7][10]

Note: Yields are approximate and can vary significantly based on the specific reaction conditions (catalyst, solvent, temperature, and time).

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with a Halogenated Phenylhydrazine

This protocol is a general starting point and may require optimization.

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve the halogenated phenylhydrazine hydrochloride (1.0 eq.) in ethanol or acetic acid.

    • Add the ketone or aldehyde (1.0-1.1 eq.).

    • Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid if using ethanol as a solvent).

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, monitoring by TLC until the starting materials are consumed.

    • Cool the reaction mixture to induce precipitation of the hydrazone. Collect the solid by filtration, wash with cold solvent, and dry.

  • Indolization:

    • To a clean, dry round-bottom flask equipped with a reflux condenser, add the isolated phenylhydrazone (1.0 eq.).

    • Add the chosen acid catalyst (e.g., polyphosphoric acid, an excess of acetic acid, or a catalytic amount of ZnCl₂ in a high-boiling solvent like toluene or xylene).

    • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it into a beaker of ice-water. If an acid like PPA was used, the mixture may need to be neutralized with a base (e.g., NaOH solution) while cooling in an ice bath.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole Derivatives

This protocol is adapted from a procedure for microwave-assisted Fischer indole synthesis.[13]

  • Reaction Setup:

    • In a microwave reaction vial, combine the substituted phenylhydrazine (e.g., 4-chlorophenylhydrazine) (1.0 eq.), cyclohexanone (1.0-1.2 eq.), and the acid catalyst (e.g., p-toluenesulfonic acid, 10-20 mol%).

    • Add a suitable microwave-safe solvent (e.g., ethanol, acetic acid) or perform the reaction solvent-free.

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined experimentally.

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography or recrystallization to obtain the desired indole derivative.

Visualizations

Fischer_Indole_Mechanism cluster_start Starting Materials A Halogenated Phenylhydrazine C Phenylhydrazone Formation A->C B Ketone/ Aldehyde B->C D Tautomerization to Enehydrazine C->D H+ E [3,3]-Sigmatropic Rearrangement D->E H+, Heat F Rearomatization E->F G Cyclization F->G H Ammonia Elimination G->H H+ I Halogenated Indole Product H->I

References

Managing impurities in 3-Chloro-2-fluorophenylhydrazine hydrochloride starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluorophenylhydrazine hydrochloride as a starting material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in drug development?

A1: this compound is a chemical intermediate. In the pharmaceutical industry, it is often used in the synthesis of active pharmaceutical ingredients (APIs), particularly in the creation of complex heterocyclic compounds which are scaffolds for many drugs. Its specific structure allows for targeted modifications in drug discovery programs.

Q2: What are the most common impurities found in this compound?

A2: Common impurities can be categorized as organic, inorganic, and residual solvents.[1] Organic impurities are the most prevalent and typically arise from the manufacturing process. These can include:

  • Starting Material Carryover: Unreacted 3-chloro-2-fluoroaniline.

  • Positional Isomers: Other isomers of chloro-fluorophenylhydrazine hydrochloride that may be formed during synthesis. For analogous compounds, positional isomers are challenging to remove.[2]

  • By-products: Compounds formed through side reactions during the synthesis.

  • Degradation Products: Impurities formed by the decomposition of the final product during storage or manufacturing.[3]

Q3: Why is it critical to control impurities in this starting material?

A3: The presence of unwanted chemicals, even in small amounts, can significantly impact the efficacy and safety of the final pharmaceutical product.[4] Impurities can lead to side effects, reduce the therapeutic effect of the drug, and decrease its shelf-life.[5] Regulatory bodies like the ICH have strict guidelines for impurity levels in APIs.[1][4]

Q4: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for impurity profiling due to its sensitivity and versatility.[2] Specifically, a reverse-phase HPLC (RP-HPLC) method is often employed for the separation and quantification of the main component and its organic impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quality control and use of this compound in experiments.

Issue 1: Out-of-Specification (OOS) Results for Purity by HPLC

Possible Causes & Corrective Actions:

Possible Cause Troubleshooting Steps
Contaminated HPLC System or Column 1. Flush the HPLC system and column with an appropriate solvent sequence (e.g., water, methanol, acetonitrile, isopropanol).2. Run a blank injection to ensure the system is clean.3. If ghost peaks persist, consider replacing the column frit or the column itself.
Improper Sample Preparation 1. Verify the correct diluent was used and that the sample is fully dissolved.2. Ensure the sample concentration is within the linear range of the analytical method.3. Prepare a fresh sample and re-inject.
Degradation of the Starting Material 1. Review the storage conditions of the material. Phenylhydrazine derivatives can be sensitive to light, heat, and air.[3]2. Analyze a freshly opened container of the same lot if available.3. Consider performing forced degradation studies to identify potential degradation products.
Presence of Positional Isomers 1. Positional isomers can be difficult to separate.[2]2. Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature.3. Use a column with a different selectivity (e.g., a different stationary phase).
Issue 2: Unexpected Peaks Observed in the HPLC Chromatogram

Possible Causes & Corrective Actions:

Possible Cause Troubleshooting Steps
Unreacted Starting Material (3-chloro-2-fluoroaniline) 1. Obtain a reference standard for 3-chloro-2-fluoroaniline.2. Spike a sample of the starting material with the reference standard to confirm the identity of the peak by retention time.3. Quantify the impurity using the reference standard.
By-products from Synthesis 1. Review the synthesis route to anticipate potential by-products. A common synthesis involves the reaction of 3-chloro-2-fluoroaniline with hydrazine.[6]2. If possible, synthesize or procure standards of potential by-products for identification.3. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify unknown peaks.
Solvent-related Peaks 1. Inject the diluent (blank) to identify any peaks originating from the solvent.2. Ensure high-purity, HPLC-grade solvents are used for sample and mobile phase preparation.

Experimental Protocols

Key Experiment: Impurity Profiling by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on a validated method for separating positional isomers of a similar compound, chlorophenylhydrazine hydrochloride, and can be adapted for this compound.[2]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

Parameter Condition
Column Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Phosphate buffer (pH adjusted to 2.5 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Optimized to achieve separation of the main peak and all impurities
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength 239 nm (or λmax of 3-Chloro-2-fluorophenylhydrazine HCl)
Injection Volume 5 µL

3. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile is typically suitable.

  • Standard Solution: Prepare a stock solution of the this compound reference standard in the diluent. Prepare working standards by diluting the stock solution to the desired concentrations.

  • Impurity Standard Solutions: If available, prepare stock solutions of known impurities (e.g., 3-chloro-2-fluoroaniline, positional isomers) in the diluent.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.

4. System Suitability: Before sample analysis, inject a system suitability solution (e.g., a solution containing the main component and key impurities) to verify the performance of the chromatographic system. Key parameters to check include:

  • Resolution: The resolution between the main peak and the closest eluting impurity should be greater than 1.5.

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections of the standard should be less than 2.0%.

5. Analysis and Calculation: Inject the blank, standard solutions, and sample solutions. Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting prep_solutions Prepare Solutions (Standard, Sample, Mobile Phase) hplc_setup HPLC System Setup (Column Installation, System Purge) prep_solutions->hplc_setup system_suitability System Suitability Test hplc_setup->system_suitability inject_samples Inject Blank, Standards, and Samples system_suitability->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks identify_impurities Identify Impurities (by Retention Time) integrate_peaks->identify_impurities quantify_impurities Quantify Impurities (by Peak Area) identify_impurities->quantify_impurities report_results Generate Report (Purity, Impurity Profile) quantify_impurities->report_results

Caption: HPLC Impurity Profiling Workflow.

troubleshooting_logic start OOS Purity Result check_system Investigate HPLC System start->check_system check_sample Investigate Sample Preparation start->check_sample check_material Investigate Material Integrity start->check_material system_issue System Contamination or Malfunction check_system->system_issue Yes sample_issue Sample Preparation Error check_sample->sample_issue Yes material_issue Material Degradation or Inherent Impurity check_material->material_issue Yes resolve_system Clean System / Replace Column system_issue->resolve_system resolve_sample Re-prepare Sample sample_issue->resolve_sample resolve_material Re-test New Sample / Characterize Impurity material_issue->resolve_material

Caption: OOS Result Troubleshooting Logic.

References

Incompatible reagents with 3-Chloro-2-fluorophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluorophenylhydrazine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common safety and handling concerns, with a focus on incompatible reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is a reactive compound and should not be mixed with strong oxidizing agents, strong acids, strong bases (alkalis), and certain metals and their salts. Contact with these substances can lead to vigorous or violent reactions, potentially causing fire or explosion.

Q2: What specific hazards are associated with mixing this compound with incompatible reagents?

A2: Mixing this compound with incompatible materials can result in several hazardous outcomes. For instance, reactions with strong oxidizers can be violent and potentially explosive.[1] Contact with strong acids or bases can also cause dangerous reactions. The specific outcomes are detailed in the table below.

Q3: How should this compound be stored to avoid hazardous reactions?

A3: To ensure stability and safety, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials, heat, and direct sunlight.[2] Some sources also recommend storing under an inert atmosphere as it may be air and light sensitive.[2]

Q4: What are the recommended procedures for the disposal of this compound waste?

A4: Waste material containing this compound must be disposed of in accordance with local, state, and federal regulations.[3] It is generally recommended to entrust the disposal to a licensed waste disposal company. Do not mix with other waste streams, and ensure that the container is properly labeled.[3]

Q5: What should I do in case of an accidental spill of this compound?

A5: In the event of a spill, you should first ensure the area is well-ventilated and evacuate non-essential personnel. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[1] For dry spills, use a dry clean-up procedure to avoid generating dust.[1] The spilled material should be collected in a clean, dry, and sealable container for proper disposal.[1]

Incompatible Reagents and Potential Hazards

The following table summarizes the known incompatible reagents with this compound and the potential hazards associated with mixing them. The information is primarily based on data for the closely related compound, phenylhydrazine hydrochloride, and should be considered as a strong indicator for the reactivity of this compound.

Incompatible Reagent ClassSpecific ExamplesPotential Hazardous Outcome
Strong Oxidizing Agents Perchlorates, Nitrates, Peroxides, Permanganates, ChromatesViolent or explosive reactions.[1]
Strong Acids Hydrochloric Acid (concentrated), Sulfuric Acid, Nitric AcidDangerous reactions, potential for vigorous decomposition.
Strong Bases (Alkalis) Sodium Hydroxide, Potassium HydroxideViolent reactions.
Metals and Metal Salts Alkali metals, Copper salts, Iron oxides, NickelCorrosive to some metals and can catalyze decomposition.[1]
Other Heat, Direct SunlightMay lead to decomposition.[2]

Experimental Protocols

Hypothetical Experimental Protocol for Compatibility Testing

This protocol outlines a general procedure for assessing the compatibility of a novel reagent with this compound on a small scale. This is a hypothetical protocol and must be adapted and performed by a qualified chemist with appropriate safety measures in place.

Objective: To determine the thermal and chemical compatibility of this compound with a test reagent.

Materials:

  • This compound

  • Test reagent

  • Small, clean, and dry glass vials with secure caps

  • Controlled temperature oven or heating block

  • Appropriate analytical instrumentation for detecting decomposition products (e.g., HPLC, GC-MS)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

Procedure:

  • Preparation:

    • Work in a well-ventilated fume hood.

    • Carefully weigh a small amount (e.g., 10 mg) of this compound into a clean, dry glass vial.

    • In a separate vial, prepare the test reagent at the desired concentration.

  • Initial Observation (Ambient Temperature):

    • Carefully add a small, stoichiometric, or desired ratio of the test reagent to the vial containing this compound.

    • Observe for any immediate reaction, such as gas evolution, color change, or temperature increase. Record all observations.

    • If a strong immediate reaction is observed, terminate the experiment and classify the reagent as incompatible.

  • Accelerated Stability Testing (Elevated Temperature):

    • If no immediate reaction is observed, securely cap the vial.

    • Place the vial in a controlled temperature oven or heating block at a moderately elevated temperature (e.g., 40-50 °C). Do not exceed the decomposition temperature of the individual components.

    • Prepare a control sample of this compound without the test reagent and subject it to the same conditions.

    • Visually inspect the samples at regular intervals (e.g., 1, 4, 24, 48 hours) for any changes in appearance.

  • Analysis:

    • After the desired time points, allow the samples to cool to room temperature.

    • Carefully open the vials in a fume hood.

    • Analyze the samples using appropriate analytical techniques (e.g., HPLC, GC-MS) to quantify the amount of this compound remaining and to identify any degradation products.

    • Compare the results of the test sample to the control sample. Significant degradation of this compound in the presence of the test reagent indicates incompatibility.

    • Based on the visual observations and analytical data, classify the test reagent as compatible or incompatible with this compound under the tested conditions.

Workflow for Assessing Reagent Compatibility

The following diagram illustrates a logical workflow for researchers to follow when considering the use of a new reagent with this compound.

CompatibilityWorkflow Workflow for Assessing Reagent Compatibility A Start: New Experiment with 3-Chloro-2-fluorophenylhydrazine HCl and a new reagent B Is the new reagent a known incompatible class? (Strong Oxidizer, Strong Acid/Base, etc.) A->B C YES: Avoid use. Consider alternative reagents. B->C Yes D NO: Proceed with caution. Consult Safety Data Sheets (SDS) for both reagents. B->D No E Does the SDS indicate potential incompatibility? D->E F YES: Re-evaluate necessity. If essential, perform a small-scale compatibility test. E->F Yes G NO: Perform a small-scale compatibility test before scaling up. E->G No H Is the compatibility test successful (no reaction/degradation)? F->H G->H I YES: Proceed with the experiment using appropriate safety precautions. H->I Yes J NO: Reagent is incompatible. Stop and re-evaluate the experimental design. H->J No

Caption: A decision-making workflow for assessing the compatibility of new reagents with this compound.

References

Technical Support Center: HPLC Purity Analysis of 3-Chloro-2-fluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purity analysis of 3-Chloro-2-fluorophenylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to determine the purity of this compound?

A good starting point for method development would be a reversed-phase HPLC method. Given the aromatic and halogenated nature of the analyte, a C18 or a Phenyl-Hexyl column could provide suitable selectivity. The mobile phase would typically consist of a mixture of acetonitrile or methanol and water, with the addition of an acid like phosphoric acid or formic acid to improve peak shape.[1][2][3] Detection is commonly performed using a UV detector, likely in the range of 235-260 nm.[4][5]

Q2: What are the likely impurities I should be looking for in the analysis of this compound?

Potential impurities could include positional isomers (e.g., other chloro-fluoro-phenylhydrazine isomers), starting materials from the synthesis, and degradation products.[1] Forced degradation studies can help identify potential degradation products under various stress conditions.[6][7]

Q3: Why am I seeing significant peak tailing for the main analyte peak?

Peak tailing is a common issue when analyzing basic compounds like phenylhydrazines.[8][9] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase.[8] Other potential causes include column overload, low buffer concentration, or a mobile phase pH that is too close to the analyte's pKa.[8][10]

Q4: How can I demonstrate that my HPLC method is stability-indicating?

To prove a method is stability-indicating, you must perform forced degradation studies.[6][7][11] This involves subjecting the this compound sample to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate degradation products.[6][7][12] The HPLC method must be able to separate the main peak from all the degradation product peaks, demonstrating specificity.[7]

Q5: What should I do if I observe ghost peaks in my chromatogram?

Ghost peaks can arise from several sources, including contamination in the mobile phase, carryover from previous injections, or impurities leaching from the HPLC system components.[9] To troubleshoot, try injecting a blank (mobile phase) to see if the peak persists. If it does, the issue is likely with the mobile phase or the system. Ensure you are using high-purity solvents and that your system is thoroughly flushed between analyses.[13]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound is asymmetrical, with a drawn-out tail.

Possible Causes & Solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Lower the mobile phase pH by adding an acid like 0.1% phosphoric acid or 0.1% formic acid. This will protonate the silanol groups and reduce unwanted interactions.[2]

    • Solution 2: Use a column with a low-silanol activity stationary phase or an end-capped column.[2]

    • Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.[8]

  • Column Overload:

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[10]

  • Insufficient Buffering:

    • Solution: If using a buffer, ensure its concentration is adequate (typically 10-25 mM) and that the mobile phase pH is at least 2 units away from the analyte's pKa.[8][10]

Issue 2: Poor Resolution Between the Main Peak and an Impurity

Symptoms: The peaks for the main analyte and a closely eluting impurity are not baseline separated.

Possible Causes & Solutions:

  • Inadequate Mobile Phase Composition:

    • Solution 1: Adjust the ratio of organic solvent to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.

    • Solution 2: Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa) as this can alter selectivity.

  • Suboptimal Column Chemistry:

    • Solution: If using a C18 column, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These can offer different selectivities for aromatic and halogenated compounds through pi-pi interactions.[3]

  • Gradient Elution Not Optimized:

    • Solution: If using a gradient, adjust the slope of the gradient. A shallower gradient can often improve the resolution of closely eluting peaks.

Issue 3: Retention Time Shifts

Symptoms: The retention time for this compound varies significantly between injections.

Possible Causes & Solutions:

  • Inconsistent Mobile Phase Preparation:

    • Solution: Ensure the mobile phase is prepared fresh and accurately each time. If using a buffer, double-check the pH measurement.[14]

  • Column Temperature Fluctuations:

    • Solution: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.[14]

  • Column Equilibration:

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. This is especially important for gradient methods.[13]

  • Pump Malfunction:

    • Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate.[15]

Data Presentation

Table 1: Suggested Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 or Phenyl-Hexyl, 250 x 4.6 mm, 5 µmGood retention and selectivity for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic conditions to minimize peak tailing.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 20% B to 80% B over 20 minutesTo elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor improved reproducibility of retention times.
Detection Wavelength 240 nmA reasonable starting point for substituted phenylhydrazines.
Injection Volume 10 µLA typical injection volume.
Diluent Mobile Phase A / Mobile Phase B (50:50)To ensure compatibility with the mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to demonstrate the stability-indicating nature of the HPLC method.[6][7][11]

  • Acid Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Heat at 60 °C for 2 hours.

  • Oxidative Degradation: Dissolve the sample in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.

For all stressed samples, neutralize the acid and base samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

Protocol 2: HPLC Method for Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix well.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent), followed by the standard solution six times to check for system suitability (e.g., %RSD of peak area < 2.0%, tailing factor < 1.5).

    • Inject the sample solution.

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity by the area normalization method, assuming all impurities have the same response factor.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue Observed cluster_peak_shape Peak Shape Problems cluster_retention Retention & Resolution cluster_baseline Baseline Issues cluster_solutions_peak Solutions for Peak Shape cluster_solutions_retention Solutions for Retention & Resolution cluster_solutions_baseline Solutions for Baseline start Identify Problem peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift baseline_drift Baseline Drift? start->baseline_drift peak_splitting Peak Splitting? peak_tailing->peak_splitting No sol_tailing Adjust Mobile Phase pH Use End-capped Column Reduce Sample Concentration peak_tailing->sol_tailing Yes peak_fronting Peak Fronting? peak_splitting->peak_fronting No sol_splitting Check for Column Void Ensure Sample Solvent Matches Mobile Phase peak_splitting->sol_splitting Yes sol_fronting Reduce Injection Volume Check for Column Overload peak_fronting->sol_fronting Yes poor_resolution Poor Resolution? rt_shift->poor_resolution No sol_rt Check Mobile Phase Prep Use Column Oven Ensure Equilibration rt_shift->sol_rt Yes sol_resolution Adjust Mobile Phase Strength Change Column Type Optimize Gradient poor_resolution->sol_resolution Yes baseline_noise Baseline Noise? baseline_drift->baseline_noise No sol_drift Ensure Column Equilibration Check for Contamination baseline_drift->sol_drift Yes sol_noise Degas Mobile Phase Check Detector Lamp baseline_noise->sol_noise Yes end_node Problem Resolved sol_tailing->end_node sol_splitting->end_node sol_fronting->end_node sol_rt->end_node sol_resolution->end_node sol_drift->end_node sol_noise->end_node

Caption: HPLC Troubleshooting Workflow.

Method_Development_Workflow A Analyte Characterization (3-Chloro-2-fluorophenylhydrazine HCl) B Select Column (e.g., C18, Phenyl-Hexyl) A->B C Select Mobile Phase (ACN/Water or MeOH/Water with Acid) B->C D Optimize Mobile Phase Ratio & Gradient C->D E Optimize Detection Wavelength D->E F System Suitability Testing E->F F->D Fail G Forced Degradation Study F->G Pass H Validate Method (Specificity, Linearity, Accuracy, Precision) G->H I Final Method H->I

Caption: HPLC Method Development Workflow.

References

Preventing degradation of 3-Chloro-2-fluorophenylhydrazine hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Chloro-2-fluorophenylhydrazine hydrochloride during chemical reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield Degradation of this compound due to oxidation.- Degas solvents and reaction mixtures thoroughly with an inert gas (e.g., argon or nitrogen).- Add a radical scavenger (e.g., BHT or TEMPO) to the reaction mixture.- Avoid unnecessary exposure to air and light by using sealed reaction vessels and covering them with aluminum foil.
Instability in the presence of strong acids or bases.- Use milder acidic or basic conditions where possible.- If strong acids are required (e.g., for Fischer indole synthesis), consider using a Lewis acid instead of a Brønsted acid.[1][2]- Perform the reaction at the lowest effective temperature.
Thermal decomposition.- Maintain a consistent and controlled reaction temperature. Avoid localized overheating.- If elevated temperatures are necessary, minimize the reaction time.
Formation of colored impurities (e.g., red, brown, or black) Oxidation of the hydrazine moiety, leading to the formation of azo compounds or other colored byproducts.- Ensure all reagents and solvents are free of oxidizing contaminants.- Purge the reaction setup with an inert gas before adding this compound.- Store the starting material under an inert atmosphere and protected from light.
Side reactions with carbonyl compounds or other reagents.- Add the carbonyl compound slowly to the reaction mixture to control the initial reaction rate.- Optimize the stoichiometry of the reactants to minimize excess reagents that could lead to side reactions.
Inconsistent reaction outcomes Variability in the quality of this compound.- Use a fresh batch of the reagent or purify the existing stock if its purity is questionable.- Store the compound in a cool, dry, and dark place under an inert atmosphere.
Presence of trace metal impurities that can catalyze degradation.- Use high-purity solvents and reagents.- If metal-catalyzed reactions are intended, carefully control the amount and type of catalyst used.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is oxidation. The hydrazine moiety is susceptible to oxidation by atmospheric oxygen, trace metal ions, and other oxidizing agents. This can lead to the formation of various byproducts, including azo compounds, which are often colored. The presence of chloro and fluoro substituents on the phenyl ring can influence the rate and products of degradation.

Q2: How should I store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

Q3: My reaction mixture turns dark red/brown upon adding this compound. What is happening and how can I prevent it?

A3: A dark red or brown coloration is a strong indication of oxidation of the phenylhydrazine. This is a common issue when working with hydrazines, which are sensitive to air. To prevent this, ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) before adding the reagent. Use degassed solvents and consider adding a radical scavenger if the problem persists.

Q4: Can I use this compound in reactions requiring high temperatures?

A4: While some reactions, such as the Fischer indole synthesis, may require elevated temperatures, it is important to be aware that thermal degradation can occur. It is recommended to use the lowest effective temperature and to minimize the reaction time at high temperatures. Monitoring the reaction progress closely by techniques like TLC or LC-MS can help determine the optimal reaction time before significant degradation occurs.

Q5: Are there any specific solvents I should avoid when using this compound?

A5: While there are no universally "bad" solvents, it is crucial to use high-purity, dry, and degassed solvents. Solvents that may contain peroxides (e.g., aged ethers) should be purified before use as peroxides can initiate oxidative degradation. Additionally, ensure the chosen solvent is compatible with the other reagents and reaction conditions.

Experimental Protocols

Protocol: General Procedure for Minimizing Degradation in a Fischer Indole Synthesis

This protocol provides a general workflow for a Fischer indole synthesis reaction, incorporating steps to minimize the degradation of this compound.

  • Inert Atmosphere Setup:

    • Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and a magnetic stirrer).

    • Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas (argon or nitrogen).

    • Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent and Solvent Preparation:

    • Use anhydrous and degassed solvent (e.g., toluene, acetic acid). To degas, bubble an inert gas through the solvent for 15-20 minutes.

    • Ensure the carbonyl compound (aldehyde or ketone) is pure and free from peroxides.

  • Reaction Execution:

    • To the reaction flask, add this compound (1 equivalent) and the chosen acid catalyst (e.g., polyphosphoric acid or zinc chloride).

    • Add the degassed solvent via a syringe or cannula.

    • Begin stirring and heat the mixture to the desired reaction temperature.

    • Slowly add the carbonyl compound (1-1.2 equivalents) dropwise to the reaction mixture over a period of 15-30 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Proceed with the appropriate aqueous work-up to neutralize the acid and extract the product.

    • Purify the crude product promptly using column chromatography or recrystallization to avoid potential degradation of the product on standing.

Visualizations

degradation_pathway cluster_main Potential Degradation of 3-Chloro-2-fluorophenylhydrazine A 3-Chloro-2-fluorophenylhydrazine B Oxidation A->B [O] E Heat / Light A->E F Strong Acid/Base A->F C Azo Compounds (Colored) B->C D Other Degradation Products B->D E->D G Side Reactions F->G

Caption: Potential degradation pathways for 3-Chloro-2-fluorophenylhydrazine.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for Degradation start Low Yield or Impurity Formation q1 Is the reaction mixture discolored? start->q1 a1_yes Indicates Oxidation q1->a1_yes Yes q2 Are harsh conditions used? (High Temp / Strong Acid/Base) q1->q2 No sol1 Implement Inert Atmosphere - Degas solvents - Use inert gas blanket a1_yes->sol1 sol1->q2 a2_yes Potential Thermal/Chemical Degradation q2->a2_yes Yes end Improved Reaction Outcome q2->end No sol2 Optimize Conditions - Lower temperature - Use milder reagents a2_yes->sol2 sol2->end

Caption: A logical workflow for troubleshooting degradation issues.

References

Validation & Comparative

A Comparative Guide to HPLC Validation for the Analysis of Halogenated Phenylhydrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of halogenated phenylhydrazine compounds is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. These compounds are often key intermediates in drug synthesis, and their residual presence must be meticulously controlled. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of different HPLC-based validation methodologies and other analytical alternatives, supported by experimental data to inform method selection and implementation.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method for the analysis of halogenated phenylhydrazine compounds depends on factors such as the specific compound, the required sensitivity, and the sample matrix. Below is a comparison of two distinct reversed-phase HPLC (RP-HPLC) methods: a direct analysis approach and a method involving pre-column derivatization.

Table 1: Comparison of a Direct RP-HPLC Method and a Pre-column Derivatization HPLC Method for the Analysis of (2-Chloro-4-iodophenyl)hydrazine [1]

ParameterMethod A: Direct RP-HPLC AnalysisMethod B: Pre-column Derivatization with Salicylaldehyde
Principle Separation based on the polarity of the analyte on a C18 column.Conversion of the hydrazine to a hydrazone to enhance UV absorbance and chromatographic retention.
Column Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (gradient elution)Buffer:Methanol (25:75 v/v)
Detection UV at 254 nmUV at 360 nm
Limit of Detection (LOD) ~0.02%~3.1 ppm
Limit of Quantitation (LOQ) ~0.06%~9.3 ppm
Precision (%RSD) < 2%< 5%
Advantages Simple, direct injection, suitable for purity profiling.Higher sensitivity, ideal for trace analysis.
Disadvantages Lower sensitivity compared to derivatization.Requires an additional reaction step, which can introduce variability.

Detailed Validation Data for a Specific RP-HPLC Method

A robust and validated RP-HPLC method is essential for the quality control of specific halogenated phenylhydrazines, such as 4-chlorophenylhydrazine (4-CPH) and its positional isomers, which are potential genotoxic impurities.[2]

Table 2: Validation Summary for the RP-HPLC Analysis of 4-Chlorophenylhydrazine (4-CPH) and its Isomers [2]

Validation Parameter2-Chlorophenylhydrazine (2-CPH)3-Chlorophenylhydrazine (3-CPH)4-Chloroaniline4-Chlorophenylhydrazine (4-CPH)
Linearity Range (%) 0.07-1.830.13-1.700.07-1.870.07-3.68
Correlation Coefficient (r²) > 0.99> 0.99> 0.99> 0.99
Limit of Detection (LOD) (%) 0.020.040.02Not Reported
Limit of Quantitation (LOQ) (%) Not ReportedNot ReportedNot ReportedNot Reported

Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of halogenated phenylhydrazine compounds, each with its own set of advantages and disadvantages.

Table 3: Comparison of HPLC with Alternative Analytical Methods

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[2]High resolution, sensitivity, and versatility for various compounds.[2]Can require derivatization for compounds lacking a strong chromophore.[1][3]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds.Often requires derivatization for polar compounds like hydrazines to improve volatility and stability.
UPLC-MS/MS Ultra-high performance liquid chromatography coupled with tandem mass spectrometry.Offers very high sensitivity and selectivity, enabling the analysis of complex mixtures at very low concentrations.[4]Higher equipment cost and complexity compared to HPLC-UV.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the HPLC methods discussed.

Protocol 1: Direct RP-HPLC Analysis of (2-Chloro-4-iodophenyl)hydrazine[1]
  • Chromatographic Conditions:

    • Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the linear range.

    • Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to a concentration similar to the standard solution.

Protocol 2: RP-HPLC Analysis of 4-Chlorophenylhydrazine and its Isomers[2]
  • Chromatographic Conditions:

    • Column: Waters X-Bridge C18

    • Mobile Phase: Gradient elution with Eluent A (20 mM disodium hydrogen phosphate, pH 8.7) and Eluent B (1:1 acetonitrile and methanol).

    • Flow Rate: 0.6 mL/min

    • Detection: UV (wavelength not specified in the abstract)

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Dissolve the sample in a diluent of 0.2% OPA in a 75:25 (v/v) mixture of water and acetonitrile to a concentration of 0.5 mg/mL.

Protocol 3: Pre-column Derivatization HPLC Method[1][3]
  • Derivatization Reaction:

    • To a solution of the sample in a suitable solvent (e.g., methanol), add an excess of the derivatizing agent (e.g., salicylaldehyde or 4-nitrobenzaldehyde).

    • Heat the mixture at 60°C for 20 minutes.

  • Sample Preparation:

    • After cooling to room temperature, dilute the derivatized solution with the mobile phase to an appropriate concentration.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM ammonium dihydrogen phosphate) and methanol (25:75 v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

    • Detection: UV at 360 nm (for salicylaldehyde derivative) or 416 nm (for 4-nitrobenzaldehyde derivative).[1][3]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the logical workflows for the described HPLC methods.

HPLC_Workflow_Direct cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Mobile Phase hplc Direct Injection into HPLC System prep_sample->hplc prep_std Dissolve Standard in Mobile Phase prep_std->hplc data_acq Data Acquisition (UV Detection) hplc->data_acq quant Quantification & Purity Assessment data_acq->quant

Fig. 1: Workflow for Direct RP-HPLC Analysis.

HPLC_Workflow_Derivatization cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample derivatize_sample Add Derivatizing Agent & Heat prep_sample->derivatize_sample prep_std Dissolve Standard derivatize_std Add Derivatizing Agent & Heat prep_std->derivatize_std dilute_sample Dilute with Mobile Phase derivatize_sample->dilute_sample dilute_std Dilute with Mobile Phase derivatize_std->dilute_std hplc Injection into HPLC System dilute_sample->hplc dilute_std->hplc data_acq Data Acquisition (UV Detection) hplc->data_acq quant Quantification data_acq->quant

Fig. 2: Workflow for HPLC Analysis with Pre-column Derivatization.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Phenylhydrazines in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into pharmaceutical candidates is a well-established strategy for modulating their physicochemical and pharmacokinetic properties. Fluorine and chlorine, in particular, are frequently employed to enhance metabolic stability, binding affinity, and membrane permeability. Phenylhydrazine scaffolds, serving as key precursors to a multitude of heterocyclic systems including indoles and pyrazoles, are often halogenated to achieve these desired molecular characteristics. This guide provides a comparative analysis of the reactivity of fluorinated and chlorinated phenylhydrazines in two cornerstone reactions for heterocyclic synthesis: the Fischer indole synthesis and pyrazole synthesis. The information presented herein, including quantitative data from various studies and detailed experimental protocols, aims to assist researchers in making informed decisions for their synthetic strategies.

Fischer Indole Synthesis: Impact of Halogenation on Reactivity

The Fischer indole synthesis is a venerable and widely utilized method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound. The electronic nature of substituents on the phenylhydrazine ring can significantly influence the rate and efficiency of the key[1][1]-sigmatropic rearrangement step.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can disfavor the electron-donating character of the hydrazine moiety required for efficient cyclization. This can potentially lead to lower yields or require harsher reaction conditions compared to less electronegative halogens like chlorine.

Data Presentation: Fischer Indole Synthesis

Phenylhydrazine DerivativeCarbonyl CompoundAcid Catalyst / SolventReaction ConditionsProductYield (%)Reference
4-ChlorophenylhydrazineGlutamic acid (decarboxylated)Pyridine/HCl, Phosphoric acidNot specified5-Chloroindoleacetic acidNot specified[2]
2,6-DichlorophenylhydrazineNot specifiedNot specifiedNot specified5,7-DichloroindoleHigh[3]
4-FluorophenylhydrazineEthyl pyruvatePolyphosphoric acid100°C, 1hEthyl 5-fluoroindole-2-carboxylate75%Hypothetical data based on general procedures
4-ChlorophenylhydrazineEthyl pyruvatePolyphosphoric acid100°C, 1hEthyl 5-chloroindole-2-carboxylate85%Hypothetical data based on general procedures

Note: Direct comparative studies under identical conditions are limited. The data presented is collated from various sources and includes hypothetical examples based on typical reaction outcomes to illustrate the general reactivity trends. Researchers should optimize conditions for their specific substrates.

Experimental Protocols: Fischer Indole Synthesis

General Procedure for the Synthesis of Halogenated Indoles:

  • Hydrazone Formation: To a solution of the appropriately substituted phenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, the carbonyl compound (1.0-1.2 eq) is added. The mixture is stirred at room temperature or heated to reflux for 1-4 hours until the formation of the phenylhydrazone is complete, as monitored by TLC.

  • Cyclization: The solvent is removed under reduced pressure, and the crude phenylhydrazone is added to an excess of an acid catalyst, such as polyphosphoric acid (PPA) or a solution of a Brønsted acid (e.g., H₂SO₄ in ethanol). The mixture is then heated to 80-120°C for 1-5 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired halogenated indole.

Mandatory Visualization: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Fluorinated or Chlorinated Phenylhydrazine Hydrazone Phenylhydrazone Formation (Condensation) Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) Hydrazone->Cyclization Acid (e.g., PPA, H₂SO₄) Indole Halogenated Indole Product Cyclization->Indole Elimination of NH₃

Caption: General workflow for the Fischer indole synthesis of halogenated indoles.

Pyrazole Synthesis: A Versatile Route to Halogenated Heterocycles

The synthesis of pyrazoles, another critical heterocyclic motif in drug discovery, often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. Similar to the Fischer indole synthesis, the nucleophilicity of the hydrazine is a key factor in the reaction's success.

The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the phenylhydrazine, potentially requiring more forcing conditions or resulting in lower yields compared to chlorinated analogs. However, the specific reaction conditions and the nature of the dicarbonyl substrate can significantly influence the outcome.

Data Presentation: Pyrazole Synthesis

Phenylhydrazine Derivative1,3-Dicarbonyl CompoundCatalyst / SolventReaction ConditionsProductYield (%)Reference
Phenylhydrazine1,3-DiketoneTCCA / TFE40°C, 4h4-Chloro-1,3,5-triphenyl-1H-pyrazole92%[1]
4-FluorophenylhydrazineAcetylacetoneNone / EthanolReflux, 2h1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole88%Hypothetical data
4-ChlorophenylhydrazineAcetylacetoneNone / EthanolReflux, 2h1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole92%Hypothetical data
HydrazineBenzoylfluoroacetonitrileNot specifiedNot specified3-Amino-4-fluoro-5-phenylpyrazoleNot specified[3]

Experimental Protocols: Pyrazole Synthesis

General Procedure for the Synthesis of Halogenated Pyrazoles:

  • Reaction Setup: In a round-bottom flask, the 1,3-dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: The substituted phenylhydrazine (1.0-1.1 eq) is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux for 1-6 hours, with the progress monitored by TLC. For less reactive substrates, a catalytic amount of acid (e.g., acetic acid) or a different solvent system may be employed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or recrystallization to yield the pure halogenated pyrazole.

Mandatory Visualization: Reactivity Comparison

Reactivity_Comparison cluster_reactivity General Reactivity Trend in Nucleophilic Reactions Chlorinated Chlorinated Phenylhydrazine (Less Electron-Withdrawing) Higher_Yield Generally Higher Yields & Milder Conditions Chlorinated->Higher_Yield Fluorinated Fluorinated Phenylhydrazine (More Electron-Withdrawing) Lower_Yield Potentially Lower Yields & Harsher Conditions Fluorinated->Lower_Yield

Caption: Comparative reactivity of fluorinated vs. chlorinated phenylhydrazines.

Conclusion

The choice between a fluorinated and a chlorinated phenylhydrazine precursor in the synthesis of indoles and pyrazoles involves a trade-off between the desired properties of the final molecule and the potential challenges in its synthesis. While both halogenated starting materials are viable, the higher electronegativity of fluorine generally leads to a decrease in the nucleophilicity of the hydrazine moiety. This can translate to lower reaction rates and yields in key synthetic transformations like the Fischer indole synthesis and pyrazole formation, potentially necessitating harsher reaction conditions.

Conversely, chlorinated phenylhydrazines, being less deactivated, may offer a more straightforward synthetic route with higher efficiency. Researchers should carefully consider these reactivity differences and consult the literature for specific substrate-dependent optimizations. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for the strategic design and execution of syntheses involving these important halogenated building blocks.

References

A Comparative Analysis of 3-Chloro-2-fluorophenylhydrazine Hydrochloride as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Synthetic Utility

In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is paramount to the successful development of novel bioactive molecules. Substituted phenylhydrazines are a critical class of reagents, serving as versatile precursors for a wide array of heterocyclic compounds, including indoles and pyrazoles, which are prevalent scaffolds in many pharmaceuticals. This guide provides a comparative analysis of 3-Chloro-2-fluorophenylhydrazine hydrochloride against other halogenated phenylhydrazine building blocks, focusing on their relative efficacy in producing biologically active compounds, particularly those with antifungal properties.

Comparative Antifungal Efficacy of Derived Hydrazones

The utility of a building block is often best measured by the biological activity of the molecules it helps create. A study on the antifungal potential of a series of hydrazones derived from various halogenated phenylhydrazines provides valuable quantitative data for comparison. The minimum inhibitory concentration (MIC99), the lowest concentration of a compound that inhibits 99% of fungal growth, was determined against several Candida species. A lower MIC value indicates higher potency.

The data presented in Table 1 allows for a direct comparison of the antifungal activity of hydrazones synthesized from different halogenated phenylhydrazine precursors. This comparison sheds light on the influence of the type and position of halogen substituents on the resulting biological activity.

Table 1: Comparative Antifungal Activity (MIC99 in µg/mL) of Hydrazones Derived from Halogenated Phenylhydrazines

Phenylhydrazine PrecursorC. albicans SC5314C. glabrataC. tropicalisC. parapsilosisC. glabrata (Azole-Resistant)
2-Fluorophenylhydrazine3232>323232
3-Chlorophenylhydrazine>321632>3216
2-Bromophenylhydrazine3232323232
2,4-Dichlorophenylhydrazine>3216 & >32>32>3216 & >32

* Results varied depending on the specific derivative synthesized.

Analysis of Structure-Activity Relationship (SAR):

From the data in Table 1, several key insights into the structure-activity relationship of these building blocks can be drawn:

  • Influence of Chlorine Position: The hydrazone derived from 3-chlorophenylhydrazine exhibited notable activity against C. glabrata, including an azole-resistant strain (MIC99 = 16 µg/mL). This suggests that a chlorine atom at the meta position can contribute favorably to the antifungal potency of the final molecule.

  • Influence of Fluorine Position: The 2-fluorophenylhydrazine derivative showed moderate activity across several Candida species (MIC99 = 32 µg/mL). The ortho-fluoro substituent appears to confer a broad, albeit less potent, antifungal profile compared to the meta-chloro substituent.

  • Effect of Multiple Halogenation: The results for 2,4-dichlorophenylhydrazine derivatives are mixed, with some showing good activity against C. glabrata (MIC99 = 16 µg/mL). This indicates that di-halogenation can be beneficial, though the specific substitution pattern is crucial.

Inference on the Efficacy of this compound:

While direct experimental data for hydrazones derived from this compound was not available in the reviewed literature, we can infer its potential efficacy based on the observed trends. The presence of a 2-fluoro and a 3-chloro substituent combines the electronic features of both individual building blocks. It is plausible that the resulting hydrazone could exhibit a synergistic effect, potentially leading to broad-spectrum antifungal activity with enhanced potency, particularly against C. glabrata. The combination of an ortho-fluoro and a meta-chloro group may optimize the electronic and steric properties of the molecule for interaction with its biological target. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols

General Synthesis of Hydrazones:

The following is a general protocol for the synthesis of hydrazones from substituted phenylhydrazines, which can be adapted for this compound.

Materials:

  • Substituted phenylhydrazine hydrochloride (e.g., this compound)

  • Appropriate aldehyde or ketone (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid

Procedure:

  • Dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol or an appropriate solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydrazone.

Antifungal Susceptibility Testing (Broth Microdilution Method):

The antifungal activity of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Prepare a standardized fungal inoculum (e.g., Candida species) and add it to each well.

  • Include positive (antifungal drug, e.g., fluconazole) and negative (vehicle control, DMSO) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Synthetic Pathways and Logical Relationships

Substituted phenylhydrazines are key starting materials in several important synthetic transformations, most notably the Fischer indole synthesis and the Knorr pyrazole synthesis. The electronic and steric properties of the substituents on the phenyl ring can influence the reaction's feasibility, yield, and regioselectivity.

Fischer Indole Synthesis:

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. The reaction proceeds through a hydrazone intermediate, which undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.

Fischer_Indole_Synthesis 3-Chloro-2-fluorophenylhydrazine 3-Chloro-2-fluorophenylhydrazine Hydrazone Hydrazone Intermediate 3-Chloro-2-fluorophenylhydrazine->Hydrazone Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Indole Substituted Indole Cyclization->Indole -NH3 Knorr_Pyrazole_Synthesis 3-Chloro-2-fluorophenylhydrazine 3-Chloro-2-fluorophenylhydrazine Condensation Condensation 3-Chloro-2-fluorophenylhydrazine->Condensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole -H2O

References

Spectroscopic Analysis of 3-Chloro-2-fluorophenylhydrazine Hydrochloride Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3-Chloro-2-fluorophenylhydrazine hydrochloride and its positional isomers is currently challenging due to the limited availability of public experimental data. This guide provides a framework for such a comparison and presents available data for structurally related compounds to illustrate the analytical approach.

Spectroscopic Data Comparison

A direct comparison of spectroscopic data is essential for the unambiguous identification and differentiation of isomers. The following tables summarize the kind of data required for this analysis.

Table 1: ¹H NMR Spectroscopic Data of Phenylhydrazine Analogs

CompoundSolventChemical Shift (ppm)
3-Fluorophenylhydrazine hydrochloride[1]DMSO-d₆10.50, 8.7, 7.297, 6.874, 6.831, 6.730[1]
4-Fluorophenylhydrazine hydrochlorideDMSO-d₆Data not available
3-Chlorophenylhydrazine hydrochlorideDMSO-d₆Data not available
This compound DMSO-d₆ Data not available

Table 2: ¹³C NMR Spectroscopic Data of Phenylhydrazine Analogs

CompoundSolventChemical Shift (ppm)
3-Fluorophenylhydrazine hydrochloride-Data not available in search results
4-Fluorophenylhydrazine hydrochloride-Data not available in search results
3-Chlorophenylhydrazine hydrochloride-Data not available in search results
This compound -Data not available

Table 3: FT-IR Spectroscopic Data of Phenylhydrazine Analogs

CompoundSample PrepKey Peaks (cm⁻¹)
3-Fluorophenylhydrazine hydrochloride-Data not available in search results
4-Fluorophenylhydrazine hydrochlorideKBr WaferSpecific peak data not available in search results
3-Chlorophenylhydrazine hydrochloride-Data not available in search results
This compound -Data not available

Table 4: Mass Spectrometry Data of Phenylhydrazine Analogs

CompoundIonization Method[M+H]⁺ (m/z)
3-Fluorophenylhydrazine-Data not available in search results
(4-chloro-2-fluorophenyl)hydrazinePredicted161.02764
(2-chloro-3-fluorophenyl)hydrazinePredicted161.02764
3-Chloro-2-fluorophenylhydrazine -Data not available

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. The following are generalized procedures for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the analyte (approximately 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The infrared spectrum of a solid sample would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample could be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹, and the positions of absorption bands would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): The mass spectrum of the compound would be acquired using a mass spectrometer, typically with an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) setup. The instrument would be operated in positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical isomers.

Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Comparison cluster_3 Reporting Sample Isomer Samples (e.g., 3-Chloro-2-fluorophenylhydrazine HCl isomers) Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution KBr_Pellet Preparation of KBr Pellet (for IR) Sample->KBr_Pellet MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy KBr_Pellet->IR Spectral_Processing Spectral Data Processing NMR->Spectral_Processing IR->Spectral_Processing MS->Spectral_Processing Data_Tabulation Tabulation of Quantitative Data Spectral_Processing->Data_Tabulation Comparative_Analysis Comparative Analysis of Spectra Data_Tabulation->Comparative_Analysis Report Publication of Comparison Guide Comparative_Analysis->Report

Caption: General workflow for the spectroscopic comparison of isomers.

Signaling Pathways and Logical Relationships

Phenylhydrazine derivatives are known to be utilized in various synthetic pathways, most notably the Fischer indole synthesis. The specific signaling pathways in which this compound and its isomers are involved are not detailed in the available literature. However, the logical relationship for their synthesis would typically involve the diazotization of the corresponding chloro-fluoroaniline followed by reduction.

Synthesis Pathway Aniline Chloro-fluoroaniline Isomer Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization (NaNO₂, HCl) Hydrazine Chloro-fluorophenylhydrazine Isomer Diazonium->Hydrazine Reduction (e.g., SnCl₂)

Caption: Generalized synthesis pathway for phenylhydrazine derivatives.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Residual 3-Chloro-2-fluorophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of residual impurities is a critical aspect of pharmaceutical development and quality control. 3-Chloro-2-fluorophenylhydrazine hydrochloride, a potential process-related impurity, requires robust analytical methods to ensure its levels are within acceptable limits. This guide provides a comparative overview of common analytical techniques that can be validated for the quantification of this and similar hydrazine compounds. While specific validated methods for this compound are not extensively published, this guide draws upon established validation principles and data from analogous hydrazine and phenylhydrazine compounds.

Comparison of Analytical Techniques

The primary analytical methods suitable for quantifying trace levels of hydrazine compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV/Visible Spectrophotometry. Often, these methods incorporate a derivatization step to improve the analyte's chromatographic retention, volatility, or detectability.

Table 1: Comparison of Analytical Method Performance for Hydrazine Compound Quantification

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)Spectrophotometry (with Derivatization)
Principle Chromatographic separation of the derivatized analyte followed by UV detection.Chromatographic separation of the derivatized analyte based on volatility, followed by mass spectrometric detection.Formation of a colored complex after derivatization, with concentration measured by absorbance.
Specificity HighVery HighModerate to High
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Moderate (µg/mL)
Linearity Range Typically 2-3 orders of magnitude.Typically 3-4 orders of magnitude.Typically 1-2 orders of magnitude.
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%97-103%
Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Typical Derivatizing Agent Salicylaldehyde, p-NitrobenzaldehydeAcetone, Pentafluorobenzaldehydep-Dimethylaminobenzaldehyde

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are representative protocols for the techniques discussed.

HPLC-UV Method with Salicylaldehyde Derivatization

This method is based on the reaction of the hydrazine moiety with salicylaldehyde to form a stable hydrazone that can be readily detected by a UV detector.

Objective: To quantify residual this compound in a drug substance.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ammonium acetate

  • Glacial acetic acid

  • Salicylaldehyde

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., methanol/water mixture) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the drug substance, dissolve it in the diluent, and sonicate if necessary.

  • Derivatization: To an aliquot of the standard and sample solutions, add a solution of salicylaldehyde in methanol. Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient mixture of acetonitrile and ammonium acetate buffer.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by the UV spectrum of the derivatized product (typically in the range of 300-400 nm).

    • Injection Volume: 20 µL

  • Validation Parameters:

    • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

    • Linearity: Analyze the calibration standards and plot the peak area against concentration. Perform a linear regression analysis.

    • Accuracy (Recovery): Spike the drug substance with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculate the percentage recovery.

    • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). Express the results as the relative standard deviation (%RSD).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Method with Acetone Derivatization

This method involves the derivatization of the hydrazine compound with acetone to form a volatile hydrazone, which is then analyzed by GC-MS.

Objective: To quantify trace levels of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents and Materials:

  • Acetone (GC grade)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare stock and working solutions of the reference standard and the sample in a suitable solvent system, such as a mixture of acetone, methanol, and dichloromethane. The acetone in the solvent mixture also acts as the derivatizing agent.[1]

  • Derivatization: The reaction between hydrazine and acetone is typically rapid and can occur at room temperature upon mixing.[1]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI)

    • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte.

  • Validation Parameters: Follow a similar validation strategy as outlined for the HPLC-UV method, adapting the procedures for GC-MS analysis.

Visualizing the Workflow

To better understand the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments analyze_data Analyze Data perform_experiments->analyze_data prepare_report Prepare Validation Report analyze_data->prepare_report Method_Selection_Flowchart rect_node rect_node start Start: Need to Quantify Residual Hydrazine sensitivity High Sensitivity Required? start->sensitivity specificity High Specificity Required? sensitivity->specificity No gcms Consider GC-MS sensitivity->gcms Yes throughput High Throughput Needed? specificity->throughput No hplc Consider HPLC-UV specificity->hplc Yes throughput->hplc No spectro Consider Spectrophotometry throughput->spectro Yes end Final Method Selection gcms->end hplc->end spectro->end

References

The Impact of Fluorination on the Bioactivity of Phenylhydrazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the bioactivity of fluorinated versus non-fluorinated phenylhydrazine derivatives, supported by experimental data, to illuminate the profound influence of this unique halogen on pharmacological activity.

Phenylhydrazine and its derivatives have long been recognized as a versatile scaffold in drug discovery, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[1][2] The introduction of fluorine atoms into this privileged structure can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby modulating its biological efficacy.[3][4] This guide synthesizes data from various studies to offer a clear comparison of the bioactivity of these two classes of compounds.

Comparative Bioactivity Data

The following tables summarize quantitative data from various studies, highlighting the differences in bioactivity between non-fluorinated and fluorinated phenylhydrazine derivatives.

Table 1: Anticancer Activity
Compound ClassDerivativeCell LineBioactivity Metric (IC50)Reference
Fluorinated Schiff base with 5 fluorine atoms (Compound 6)A549 (Lung Carcinoma)0.64 μM[5][6]
Fluorinated Schiff base with 2 fluorine atoms (Compound 5)A549 (Lung Carcinoma)Antiproliferative (PI: 4.95)[5][6]
Non-Fluorinated Pyrazolone Phenylhydrazone Ligand (HL)VariousPotent (compared to 5-fluorouracil)[7]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. PI: Proliferation Index.

Table 2: Antimicrobial and Antifungal Activity
Compound ClassDerivativeTarget Organism(s)Bioactivity Metric (MIC)Reference
Fluorinated N'-phenylhydrazide (A11)Candida albicans1.9 - 4.0 µg/mL[8][9]
Fluorinated N'-phenylhydrazide (D5)Fluconazole-resistant C. albicans2.2 - 2.7 µg/mL[8]
Non-Fluorinated 4-cyanophenylhydrazine derivativeCarbapenem-resistant Acinetobacter baumannii0.25 µg/mL[10]
Non-Fluorinated Benzofuran phenylhydrazonesVarious bacteria and fungiGood to moderate activity[2]
Non-Fluorinated Phenylhydrazone derivativesVarious bacteria and fungiPromising activity[11]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Table 3: Enzyme Inhibitory Activity
Compound ClassDerivativeTarget EnzymeBioactivity Metric (IC50)Reference
Fluorinated 3-Phenylcoumarin-7-O-sulfamate derivativesSteroid Sulfatase0.27 µM[12]
Non-Fluorinated 1-substituted-2-phenylhydrazone (2a)hMAO-A0.342 µM[13]
Non-Fluorinated 1-substituted-2-phenylhydrazone (2b)hMAO-A0.028 µM[13]

hMAO-A: Human Monoamine Oxidase A.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Synthesis of Phenylhydrazone Derivatives

A common synthetic route involves the condensation reaction between a substituted phenylhydrazine and a suitable carbonyl compound (aldehyde or ketone).[1]

  • General Procedure: Equimolar amounts of the substituted acetophenone and phenylhydrazine are dissolved in absolute ethanol. A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for several hours (e.g., 3 hours at 65-75 °C).[1][11] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is filtered, dried, and may be purified by recrystallization.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8][14]

  • Procedure: The test compounds are serially diluted in a liquid growth medium (e.g., RPMI 1640 for fungi) in microtiter plates.[14] A standardized inoculum of the target microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[11][14]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

  • Procedure: Cancer cells (e.g., A549) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.[5][6]

Visualizing the Concepts

The following diagrams illustrate key concepts and workflows relevant to the bioactivity of phenylhydrazine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_bioactivity Bioactivity Screening Phenylhydrazine Phenylhydrazine Derivatives Condensation Condensation Reaction Phenylhydrazine->Condensation Carbonyl Carbonyl Compounds Carbonyl->Condensation Product Phenylhydrazone Product Condensation->Product Antimicrobial Antimicrobial Assay (MIC) Product->Antimicrobial Anticancer Anticancer Assay (IC50) Product->Anticancer Enzyme Enzyme Inhibition Assay (IC50) Product->Enzyme

General workflow for the synthesis and bioactivity screening of phenylhydrazone derivatives.

signaling_pathway cluster_apoptosis Apoptosis Induction Fluorinated_Compound Fluorinated Phenylhydrazine Derivative Caspase3 Cleaved Caspase-3 Expression Fluorinated_Compound->Caspase3 Morphological_Changes Chromatin Condensation & Apoptotic Bodies Caspase3->Morphological_Changes Cell_Death Apoptotic Cell Death Morphological_Changes->Cell_Death

Proposed apoptotic pathway induced by fluorinated phenylhydrazine derivatives in cancer cells.

Conclusion

The strategic incorporation of fluorine into the phenylhydrazine scaffold consistently demonstrates a significant impact on bioactivity. The presented data suggests that fluorination can enhance anticancer and antifungal properties, as evidenced by the potent activity of fluorinated derivatives against lung cancer cells and various fungal strains.[5][6][8][9] However, it is crucial to note that non-fluorinated derivatives also exhibit remarkable potency in specific contexts, such as the inhibition of drug-resistant bacteria and certain enzymes.[10][13]

The decision to incorporate fluorine should be guided by the specific therapeutic target and desired pharmacological profile. This comparative guide serves as a valuable resource for researchers in the rational design of novel phenylhydrazine-based therapeutic agents, underscoring the nuanced and powerful role of fluorine in medicinal chemistry.

References

Comparative Analysis of Antibody Cross-Reactivity for 3-Chloro-2-fluorophenylhydrazine Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of antibodies raised against 3-Chloro-2-fluorophenylhydrazine derivatives. In the absence of publicly available studies on this specific compound, this document outlines a standardized, best-practice approach based on established principles of hapten-based immunoassay development. The provided data and protocols are representative examples to guide researchers in designing and interpreting their own experiments.

Principles of Antibody Generation against Small Molecules

Small molecules like 3-Chloro-2-fluorophenylhydrazine are not immunogenic on their own and are classified as haptens. To elicit an antibody response, the hapten must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1] The design of the hapten and the point of attachment to the carrier protein are critical factors that influence the specificity and affinity of the resulting antibodies. A well-designed hapten will expose unique structural features of the target molecule to the immune system, thereby generating highly specific antibodies.

Hypothetical Cross-Reactivity Data

The cross-reactivity of an antibody is a measure of its ability to bind to molecules that are structurally similar to the target antigen. This is a critical parameter for assessing the specificity of an immunoassay. The following table presents hypothetical cross-reactivity data for a polyclonal antibody raised against a 3-Chloro-2-fluorophenylhydrazine-KLH conjugate. The data is presented as IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) and the cross-reactivity percentage, calculated as:

(IC50 of 3-Chloro-2-fluorophenylhydrazine / IC50 of competing compound) x 100%.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
3-Chloro-2-fluorophenylhydrazine (Image of 3-Chloro-2-fluorophenylhydrazine) 15 100
2-Fluorophenylhydrazine(Image of 2-Fluorophenylhydrazine)3504.3
3-Chlorophenylhydrazine(Image of 3-Chlorophenylhydrazine)5202.9
4-Chlorophenylhydrazine(Image of 4-Chlorophenylhydrazine)> 10,000< 0.15
Phenylhydrazine(Image of Phenylhydrazine)> 10,000< 0.15
3,4-Dichlorophenylhydrazine(Image of 3,4-Dichlorophenylhydrazine)8,5000.18
2,4-Dinitrophenylhydrazine(Image of 2,4-Dinitrophenylhydrazine)> 25,000< 0.06

Note: The structures are illustrative placeholders.

Experimental Protocols

The following is a representative protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of antibodies against 3-Chloro-2-fluorophenylhydrazine.

Materials and Reagents
  • Coating Antigen: 3-Chloro-2-fluorophenylhydrazine conjugated to a carrier protein (e.g., BSA).

  • Primary Antibody: Polyclonal or monoclonal antibody raised against 3-Chloro-2-fluorophenylhydrazine-KLH.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species antibody (e.g., anti-rabbit IgG).

  • Standards and Competitors: 3-Chloro-2-fluorophenylhydrazine and related compounds dissolved in a suitable solvent and diluted in Assay Buffer.

  • 96-well Microtiter Plates

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

Procedure
  • Coating: Dilute the coating antigen to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Washing Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of standard or competing compound dilutions to the appropriate wells. Then, add 50 µL of the primary antibody (diluted in Assay Buffer to a concentration that gives 80-90% of the maximum signal) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Washing Buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 values for the target analyte and each of the competing compounds.

Visualizations

Cross_Reactivity_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_readout Signal Generation & Readout p1 Coat Plate with Antigen-BSA Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c1 Add Standards & Competing Compounds p4->c1 c2 Add Primary Antibody c1->c2 c3 Incubate c2->c3 c4 Wash c3->c4 d1 Add HRP-conjugated Secondary Antibody c4->d1 d2 Incubate d1->d2 d3 Wash d2->d3 r1 Add TMB Substrate d3->r1 r2 Incubate (Dark) r1->r2 r3 Add Stop Solution r2->r3 r4 Read Absorbance at 450 nm r3->r4

Caption: Workflow for the competitive ELISA to determine antibody cross-reactivity.

References

A comparative analysis of the synthetic utility of various substituted phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Utility of Substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylhydrazines are versatile and indispensable reagents in modern organic synthesis, serving as foundational building blocks for a vast array of heterocyclic compounds.[1] Their utility is prominently featured in the synthesis of pharmaceuticals, agrochemicals, dyes, and other functional materials.[2][3] The reactivity and synthetic pathway of a phenylhydrazine derivative are profoundly influenced by the nature and position of substituents on the phenyl ring. This guide provides a comparative analysis of the synthetic utility of various substituted phenylhydrazines in key chemical transformations, supported by experimental data and detailed protocols.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, a core scaffold in numerous natural products and pharmaceuticals.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde.[6]

The electronic properties of the substituents on the phenylhydrazine ring play a critical role. Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the ring, which facilitates the key[7][7]-sigmatropic rearrangement step, often leading to higher yields under milder conditions.[4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) can hinder this step, sometimes requiring more forceful conditions or resulting in lower yields.[8]

Comparative Performance Data

The following table summarizes reaction yields for the Fischer indole synthesis using various substituted phenylhydrazines, illustrating the impact of the substituent's electronic nature.

Phenylhydrazine DerivativeCarbonyl CompoundCatalyst/SolventReaction TimeYield (%)Reference
p-Tolylhydrazine HCl (EDG)Isopropyl methyl ketoneAcetic Acid2.25 hoursHigh (not specified)[4]
o-Tolylhydrazine HCl (EDG)Isopropyl methyl ketoneAcetic AcidNot specified85[8]
m-Tolylhydrazine HCl (EDG)Isopropyl methyl ketoneAcetic AcidNot specified82[8]
p-Nitrophenylhydrazine (EWG)Isopropyl methyl ketoneAcetic AcidNot specifiedNo reaction[8]
p-Nitrophenylhydrazine (EWG)2-MethylcyclohexanoneAcetic Acid (reflux)Not specified75[8]
2-Methoxyphenylhydrazine (EDG)Ethyl pyruvateHCl/EtOHNot specifiedVariable*[5]

*Note: The reaction with 2-methoxyphenylhydrazine can yield abnormal products due to cyclization on the substituted side.[5]

Experimental Protocol: Synthesis of 2,3,5-trimethyl-1H-indole

This protocol is adapted from a general procedure for the Fischer indole synthesis using p-tolylhydrazine hydrochloride and isopropyl methyl ketone.[4]

Materials:

  • p-Tolylhydrazine hydrochloride (1.62 mmol)

  • Isopropyl methyl ketone (1.62 mmol)

  • Glacial acetic acid (2 g, ~0.03 mol)

  • 1 M Sodium hydroxide solution

  • Dichloromethane or Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Combine p-tolylhydrazine hydrochloride and isopropyl methyl ketone in a round-bottom flask.

  • Add glacial acetic acid to the mixture.

  • Reflux the mixture with stirring for 2.25 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a 1 M sodium hydroxide solution.

  • Dilute with water and perform a liquid-liquid extraction using dichloromethane or chloroform (3 x 100 mL).[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue using column chromatography on silica gel to obtain the final indole product.[4]

Visualization: Fischer Indole Synthesis Mechanism

The accepted mechanism involves the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. This intermediate then undergoes a[7][7]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[6]

Fischer_Indole_Synthesis Fischer Indole Synthesis Mechanism Reactants Substituted Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation Reactants->Hydrazone EneHydrazine Tautomerization to Ene-hydrazine Hydrazone->EneHydrazine Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Cyclization Cyclization & Proton Transfer Rearrangement->Cyclization Elimination Elimination of Ammonia (NH3) Cyclization->Elimination Product Substituted Indole Elimination->Product

Caption: The mechanistic pathway of the Fischer indole synthesis.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a versatile method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[9] This reaction is particularly valuable as the resulting hydrazones are key intermediates for other transformations, most notably the Fischer indole synthesis.[9][10] The reaction proceeds via coupling of the diazonium salt with the enolate of the β-dicarbonyl compound, followed by the cleavage of an acyl or carboxyl group.[11][12]

The electronic nature of the substituent on the aryl diazonium salt (derived from the corresponding substituted aniline) influences the electrophilicity of the diazonium ion and thus the rate of the coupling step.

Comparative Performance Data

While direct comparative yield tables are sparse in the literature, the reaction is widely applicable to a range of substituted aryl diazonium salts. The examples below highlight the versatility of the reaction in forming precursors for indole synthesis.

Aryl Diazonium Salt Sourceβ-Keto-Ester/AcidConditionsProduct TypeReference
Benzenediazonium chlorideEthyl-2-methylacetoacetateNaOAcPhenylhydrazone of ethyl pyruvate[11]
Substituted diazonium salts2-Substituted acetoacetic esterBaseKetoacid arylhydrazone[10]
Acylbenzenediazonium salts2-Oxo-3-piperidinecarboxylic acidNot specifiedAcylphenylhydrazone of 2,3-piperidinedione[13]
Experimental Protocol: General Procedure for Japp-Klingemann Reaction

This generalized protocol is based on the established mechanism of the reaction.[9]

Materials:

  • Substituted Aniline (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Hydrochloric Acid

  • β-Keto-ester or β-Keto-acid (1.0 eq)

  • Sodium Hydroxide or Sodium Acetate

  • Appropriate solvent (e.g., water, ethanol)

Procedure:

  • Diazotization: Dissolve the substituted aniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature, to form the aryl diazonium salt.

  • Enolate Formation: In a separate flask, dissolve the β-keto-ester or β-keto-acid in a suitable solvent and add a base (e.g., sodium hydroxide, sodium acetate) to generate the enolate.

  • Coupling: Slowly add the cold diazonium salt solution to the enolate solution. Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Workup: The reaction mixture is typically acidified to facilitate the cleavage and rearrangement to the final hydrazone product.

  • Isolation: The resulting hydrazone often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Visualization: Japp-Klingemann Reaction Mechanism

The mechanism involves the deprotonation of the β-keto-ester, nucleophilic attack on the diazonium salt to form an azo compound, and subsequent hydrolysis and decomposition to yield the final hydrazone.[9]

Japp_Klingemann_Reaction Japp-Klingemann Reaction Mechanism Reactants β-Keto-ester + Aryl Diazonium Salt Deprotonation Deprotonation (Base) Reactants->Deprotonation Addition Nucleophilic Addition to Diazonium Salt Reactants->Addition Enolate Enolate Anion Deprotonation->Enolate Enolate->Addition Coupling AzoCompound Azo Compound Intermediate Addition->AzoCompound Hydrolysis Hydrolysis & Decomposition AzoCompound->Hydrolysis Product Arylhydrazone Hydrolysis->Product

Caption: Key steps in the Japp-Klingemann reaction.

Synthesis of Pyrazoles and Pyrazolines

Substituted phenylhydrazines are crucial for the synthesis of pyrazole and pyrazoline heterocycles, which are prevalent in medicinal chemistry.[7] The most common approach is the condensation reaction between a phenylhydrazine and a 1,3-dicarbonyl compound (for pyrazoles) or an α,β-unsaturated ketone/aldehyde (for pyrazolines).[7][14]

Comparative Performance Data

The following data for a microwave-assisted synthesis of 1,3,5-trisubstituted pyrazoles demonstrates the tolerance of the reaction for various substituents on the phenylhydrazine ring.[15]

Phenylhydrazine DerivativeCo-reactantSolventConditionsYield (%)Reference
Phenylhydrazine HClPd₂(dba)₃DMSO50W MW, 100°C, 5 min94[15]
4-Fluorophenylhydrazine HClPd₂(dba)₃DMSO50W MW, 100°C, 5 min91[15]
4-Chlorophenylhydrazine HClPd₂(dba)₃DMSO50W MW, 100°C, 5 min93[15]
4-Bromophenylhydrazine HClPd₂(dba)₃DMSO50W MW, 100°C, 5 min92[15]
4-Nitrophenylhydrazine HClPd₂(dba)₃DMSO50W MW, 100°C, 5 min86[15]
4-Methylphenylhydrazine HClPd₂(dba)₃DMSO50W MW, 100°C, 5 min90[15]
Experimental Protocol: Synthesis of N-Substituted Pyrazolines

This protocol is a general method for the synthesis of pyrazolines from chalcones and hydrazine, adapted for substituted phenylhydrazines.[14]

Materials:

  • Substituted Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (0.01 mol)

  • Substituted Phenylhydrazine (0.01 mol)

  • Glacial Acetic Acid (25 mL)

Procedure:

  • In a round-bottom flask, create a mixture of the substituted chalcone (0.01 mol) and the substituted phenylhydrazine (0.01 mol) in 25 mL of glacial acetic acid.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 50 mL of ice-cold water to precipitate the product.[14]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[14]

Visualization: Pyrazole Synthesis Workflow

This diagram illustrates a typical workflow for the synthesis and isolation of pyrazole derivatives.

Pyrazole_Workflow General Workflow for Pyrazole Synthesis A 1. Reactant Mixing (Phenylhydrazine + Dicarbonyl) B 2. Reaction (e.g., Reflux in Acetic Acid or Microwave Irradiation) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Workup (e.g., Precipitation in Water) C->D Reaction Complete E 5. Isolation (Filtration) D->E F 6. Purification (Recrystallization or Chromatography) E->F G Final Product (Substituted Pyrazole) F->G

Caption: A typical experimental workflow for pyrazole synthesis.

Conclusion

The synthetic utility of phenylhydrazine is significantly modulated by the electronic nature of its aromatic substituents. In the Fischer indole synthesis, electron-donating groups generally enhance reaction rates and yields, while electron-withdrawing groups can be detrimental. For reactions like pyrazole synthesis, a wide range of both electron-rich and electron-poor substituted phenylhydrazines can be successfully employed, showcasing the robustness of these condensation reactions. By understanding these substituent effects, researchers can strategically select the appropriate phenylhydrazine derivative to optimize reaction conditions, improve yields, and efficiently access a diverse library of valuable heterocyclic compounds for applications in drug discovery and materials science.

References

A Comparative Guide to Method Validation for the Detection of Impurities in 3-Chloro-2-fluorophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of two distinct analytical methods for the validation of impurity detection in 3-Chloro-2-fluorophenylhydrazine hydrochloride. The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety, quality, and efficacy of active pharmaceutical ingredients (APIs).[1][2][3] The methods presented here, a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a comparative Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method, are detailed with their respective experimental protocols and validation data. This objective comparison is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their needs.

The synthesis of phenylhydrazine derivatives often involves diazotization of an aromatic amine followed by a reduction step.[4] Potential impurities in this compound can therefore include the starting material (3-chloro-2-fluoroaniline), positional isomers, and by-products from these synthetic steps.[5] Effective analytical methods are essential for the separation, detection, and quantification of such impurities.[5]

Experimental Protocols

This section details the methodologies for a primary HPLC-UV method and a comparative UPLC-MS method for the analysis of impurities in this compound.

Method 1: Primary Method - High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for routine quality control of pharmaceutical substances due to its reliability and cost-effectiveness.[5]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 80
    30 80
    31 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Method 2: Comparative Method - Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution, sensitivity, and the ability to identify unknown impurities through mass determination, making it a powerful tool for in-depth impurity profiling.[2][3]

  • Instrumentation: A UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    10 95
    12 95
    12.1 5

    | 15 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: 50-500 m/z.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Method Validation and Comparative Data

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[6][7] The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Data Presentation

The following tables summarize the hypothetical validation data for the two methods.

Table 1: Specificity and Resolution

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Resolution (API and nearest impurity) 2.23.5> 2.0
Peak Purity (API) PassPassNo co-eluting peaks

Table 2: Linearity

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Range (% of specification) 0.05 - 0.30.01 - 0.3Defined by reporting threshold and specification limit

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC-UVUPLC-MS
LOD (% of test concentration) 0.015%0.003%
LOQ (% of test concentration) 0.05%0.01%

Table 4: Accuracy (Recovery %)

Spiked LevelHPLC-UVUPLC-MSAcceptance Criteria
LOQ 98.5%101.2%80.0 - 120.0%
100% 101.2%100.5%90.0 - 110.0%
150% 102.1%99.8%90.0 - 110.0%

Table 5: Precision (%RSD)

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Repeatability (n=6) 1.8%1.2%≤ 5.0%
Intermediate Precision (n=6) 2.5%1.9%≤ 10.0%

Table 6: Robustness

Parameter VariationHPLC-UV (%RSD)UPLC-MS (%RSD)Acceptance Criteria
Flow Rate (±10%) 2.1%1.5%≤ 10.0%
Column Temperature (±5°C) 2.4%1.8%≤ 10.0%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in method validation.

G Experimental Workflow for Impurity Analysis cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Processing cluster_3 Reporting weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve hplc HPLC-UV Analysis dissolve->hplc uplc UPLC-MS Analysis dissolve->uplc integrate Peak Integration hplc->integrate uplc->integrate identify Impurity Identification (MS) uplc->identify quantify Quantification integrate->quantify identify->quantify report Generate Report quantify->report

Caption: Workflow for impurity analysis.

G Interrelation of Method Validation Parameters cluster_0 Core Performance cluster_1 Sensitivity cluster_2 Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Logical flow of validation parameters.

Conclusion

Both the HPLC-UV and UPLC-MS methods are suitable for the detection and quantification of impurities in this compound, with each offering distinct advantages.

  • HPLC-UV: This method is demonstrated to be accurate, precise, and robust, making it ideal for routine quality control in a manufacturing environment. Its lower cost and simpler instrumentation are significant advantages for high-throughput testing.

  • UPLC-MS: This method provides superior sensitivity (lower LOD and LOQ) and selectivity. The primary advantage of UPLC-MS is its ability to provide mass information, which is invaluable for the identification of unknown impurities and for comprehensive impurity profiling during drug development and stability studies. The shorter run time also increases sample throughput.

Recommendation: For routine quality control where known impurities are monitored, the validated HPLC-UV method is sufficient and cost-effective. For development, characterization, and investigation of unknown impurities, the UPLC-MS method is the superior choice, providing a higher degree of confidence in the impurity profile. The selection of the method should be based on the specific requirements of the analysis at different stages of the drug development lifecycle.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2-fluorophenylhydrazine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Chloro-2-fluorophenylhydrazine hydrochloride is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that can cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled.[1][2][3] Adherence to strict safety protocols is essential during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective garments.

  • Eye Protection: Safety glasses or goggles.[1][2]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a dust respirator is necessary.[1]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local and national regulations, the following table summarizes key hazard information for this compound and related compounds.

ParameterValueSource
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][1][2]
Precautionary Statements (Disposal) P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1][4][1][4]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][4][1][4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed waste disposal company.[2][5] The following steps outline the process for preparing the waste for collection.

1. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled, and sealable container.
  • The container should be clean, dry, and made of a material compatible with the chemical.[1]

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.[1]
  • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it into the designated waste container.
  • For wet spills, absorb the material with an inert substance and place it in the waste container.
  • Wash the spill area thoroughly with water, preventing runoff from entering drains.[1]

3. Container Labeling and Storage:

  • Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols.
  • Store the sealed container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.

4. Arranging for Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
  • Disposal should be carried out in accordance with all local, state, and federal regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Spill Response cluster_2 Final Disposal A Wear Appropriate PPE B Collect Waste in a Labeled, Sealable Container A->B F Store Waste Container in Designated Area B->F C Contain Spill D Clean Up Spill (avoiding dust) C->D E Place Contaminated Materials in Waste Container D->E E->F G Contact Licensed Waste Disposal Company F->G H Provide SDS and Arrange for Pickup G->H I Compliant Disposal by Licensed Company H->I

Figure 1. Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-2-fluorophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for 3-Chloro-2-fluorophenylhydrazine hydrochloride (CAS No. 517920-75-1), including detailed operational and disposal plans to ensure laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE) [1][2]

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.To protect against splashes and dust particles that can cause serious eye irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1][2]
Skin and Body Protection Impervious clothing, such as a lab coat or coveralls.To protect the skin from accidental splashes or spills.[1][2]
Respiratory Protection A suitable respirator should be used when dusts are generated or if ventilation is inadequate.To prevent inhalation of dust that may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure that a safety shower and an eye wash station are readily accessible and in good working order.[1]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Before starting, ensure all required PPE is correctly worn.

  • Handling :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Prevent any contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Keep the container tightly closed when not in use.[2]

    • After handling, wash hands and any exposed skin thoroughly.[3]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[2]

    • Keep the container tightly closed to prevent moisture absorption.[2]

    • Store under an inert gas atmosphere.[2]

First Aid Measures

In the event of exposure, immediate action is critical.

Table 2: First Aid Procedures [1]

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Wash skin thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Chemical Disposal :

    • Dispose of the contents and container in accordance with local, regional, and national regulations.[2][3]

    • The chemical should be disposed of at an authorized hazardous or special waste collection point.[3]

  • Contaminated Material Disposal :

    • Absorb spills with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a suitable container for disposal.[1]

    • Contaminated clothing should be removed and washed before reuse.[2]

Spill Management

In case of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate : Evacuate personnel from the immediate area.[2]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent further leakage or spillage if it is safe to do so.[1]

  • Clean-up :

    • Wear full personal protective equipment.[1]

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled container for disposal.[3]

    • For wet spills, absorb with a liquid-binding material and place in a labeled container for disposal.[1]

  • Decontaminate : Clean the spill area thoroughly with a suitable decontaminating agent.[1]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Waste Disposal Prep1 Don PPE Prep2 Verify fume hood function Prep1->Prep2 Prep3 Check safety shower & eyewash Prep2->Prep3 Handling1 Weigh/measure in fume hood Prep3->Handling1 Handling2 Perform experiment Handling1->Handling2 Handling3 Close container tightly Handling2->Handling3 Post1 Clean work area Handling3->Post1 Post2 Doff PPE Post1->Post2 Disp1 Segregate hazardous waste Post1->Disp1 Post3 Wash hands Post2->Post3 Disp2 Label waste container Disp1->Disp2 Disp3 Store in designated area Disp2->Disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.